molecular formula C6H5N3O B2409411 5-formyl-1-methyl-1H-imidazole-4-carbonitrile CAS No. 916257-35-7

5-formyl-1-methyl-1H-imidazole-4-carbonitrile

Cat. No.: B2409411
CAS No.: 916257-35-7
M. Wt: 135.126
InChI Key: FQPOKMQJCOETCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formyl-1-methyl-1H-imidazole-4-carbonitrile is a chemical building block for research purposes. The compound is identified with the CAS Number 916257-35-7 and has a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol . This solid is characterized by its formyl and carbonitrile functional groups attached to a methyl-imidazole core, making it a versatile intermediate for synthesizing more complex molecules. As a specialized reagent, it is used exclusively in research settings, such as in pharmaceutical development and organic synthesis, particularly in constructing imidazole-based compounds and heterocyclic chemistry. Please note that specific details regarding its primary research applications, precise mechanism of action, and comprehensive safety data are not fully detailed in the current search results. Researchers are advised to handle this material with care and consult specialized chemical safety databases for thorough handling and hazard information. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-formyl-1-methylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-9-4-8-5(2-7)6(9)3-10/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPOKMQJCOETCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: The Strategic Role of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile in the Synthesis of Next-Generation JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them a high-value target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1][2] While first-generation JAK inhibitors have demonstrated significant clinical success, the quest for agents with improved selectivity and novel intellectual property landscapes continues. This guide delineates the strategic importance of the imidazole scaffold as a bioisosteric replacement for more common hinge-binding motifs like pyrazoles. We focus specifically on the versatile building block, 5-formyl-1-methyl-1H-imidazole-4-carbonitrile , detailing its synthesis, chemical logic, and application in the conceptual design and synthesis of novel JAK inhibitors. This document serves as a technical resource, providing both the theoretical framework and practical methodologies for leveraging this intermediate in drug discovery programs.

The JAK/STAT Pathway and the Rationale for Kinase Inhibition

The JAK/STAT signaling cascade is the principal mechanism for a majority of cytokines and growth factors that regulate immunity, cell growth, and hematopoiesis.[3] The pathway is initiated when a cytokine binds to its corresponding receptor, inducing receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.

Dysregulation of this pathway is a hallmark of numerous diseases.[1] Consequently, inhibiting JAK activity with small molecules that compete with ATP at the kinase domain has proven to be a highly effective therapeutic strategy.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK association receptor->JAK 2. Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (Active Dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->receptor 1. Binding & Dimerization Inhibitor JAK Inhibitor (e.g., Imidazole-based) Inhibitor->JAK Inhibition

Figure 1: The JAK/STAT signaling pathway and the point of intervention for JAK inhibitors.

The Imidazole Core: A Strategic Bioisostere in JAK Inhibitor Design

Many successful kinase inhibitors, including several JAK inhibitors, utilize a pyrazole-based scaffold to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket.[4] While effective, the ubiquity of this motif necessitates the exploration of alternative hinge-binding groups to create chemically distinct and patentable new chemical entities.

The 1-methyl-1H-imidazole scaffold has emerged as a highly effective bioisosteric replacement for the pyrazole ring.[4][5]

Key Advantages of the Imidazole Scaffold:

  • Hydrogen Bonding: The nitrogen atoms of the imidazole ring can effectively replicate the hydrogen bond donor-acceptor pattern of pyrazoles, ensuring strong affinity for the kinase hinge region.[3]

  • Modulated Physicochemical Properties: Substitution of a carbon atom in the pyrazole ring with a nitrogen atom to form an imidazole alters the electronic properties, pKa, and polarity of the molecule. This can be strategically employed to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility and metabolic stability.

  • Vectorial Diversity: The imidazole core provides different vectors for substituent placement compared to pyrazoles, opening up new possibilities for exploring the surrounding pockets of the ATP-binding site to enhance potency and selectivity.[6]

The design of novel JAK2 inhibitors has demonstrated that replacing a pyrazole with a 1-methyl-1H-imidazole can lead to potent, orally bioavailable compounds with excellent cellular activity.[4][5]

Synthesis of the Core Intermediate: 5-formyl-1-methyl-1H-imidazole-4-carbonitrile

The utility of any scaffold in a medicinal chemistry campaign depends on the reliable synthesis of versatile, functionalized intermediates. 5-formyl-1-methyl-1H-imidazole-4-carbonitrile (CAS 916257-35-7) is an exemplary building block, featuring two orthogonal, reactive handles—a formyl group and a cyano group—that enable divergent synthetic strategies.[7][8]

A plausible and efficient synthesis can be adapted from established imidazole synthetic methodologies.[9][10]

Synthesis_Workflow A Aminomalononitrile tosylate Intermediate1 5-amino-1-methyl-1H- imidazole-4-carbonitrile A->Intermediate1 Step 1: Condensation/ Cyclization B Triethyl orthoformate B->Intermediate1 Step 1: Condensation/ Cyclization C Methylamine FinalProduct 5-formyl-1-methyl-1H- imidazole-4-carbonitrile Intermediate1->FinalProduct Step 2: Formylation D Vilsmeier-Haack Reagent (POCl3, DMF)

Figure 2: Synthetic workflow for the preparation of the key imidazole intermediate.
Protocol 1: Synthesis of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile

Step 1: Synthesis of 5-amino-1-methyl-1H-imidazole-4-carbonitrile

  • To a stirred solution of aminomalononitrile tosylate (1.0 eq) in acetic acid at room temperature, add triethyl orthoformate (1.2 eq).

  • Heat the mixture to 100-110 °C for 2-3 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction mixture and slowly add an aqueous solution of methylamine (40% w/w, 2.5 eq).

  • Stir the resulting mixture at ambient temperature for 12-16 hours.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the amino-imidazole intermediate.

Step 2: Vilsmeier-Haack Formylation

  • In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-amino-1-methyl-1H-imidazole-4-carbonitrile (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with sodium hydroxide solution.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to afford the target compound, 5-formyl-1-methyl-1H-imidazole-4-carbonitrile .

Application in JAK Inhibitor Synthesis: A Divergent Approach

The true value of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile lies in its capacity for divergent synthesis. The formyl and cyano groups can be selectively manipulated to build out the final inhibitor structure.

Here, we propose a hypothetical synthesis of a novel JAK inhibitor, demonstrating the utility of this intermediate. The design incorporates the imidazole as the hinge-binder and couples it to a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in many approved JAK inhibitors.[11][12]

Inhibitor_Synthesis Start 5-formyl-1-methyl-1H- imidazole-4-carbonitrile Step1_Product Intermediate A (Coupled Core) Start->Step1_Product Reductive Amination Amine Pyrrolo[2,3-d]pyrimidin-4-amine (or similar amine core) Amine->Step1_Product ReducingAgent NaBH(OAc)₃ Final_Inhibitor Final JAK Inhibitor (with amidine group) Step1_Product->Final_Inhibitor Pinner Reaction (Nitrile to Amidine) Reagent_Nitrile 1. HCl/EtOH 2. NH₃ Reagent_Nitrile->Final_Inhibitor

Figure 3: Hypothetical divergent synthesis of a novel JAK inhibitor.
Protocol 2: Hypothetical Synthesis of an Imidazole-Based JAK Inhibitor

Step A: Reductive Amination

  • Dissolve 5-formyl-1-methyl-1H-imidazole-4-carbonitrile (1.0 eq) and a suitable amine-containing core (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine, 1.0 eq) in dichloroethane.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic fractions, dry over sodium sulfate, and concentrate to yield the crude coupled intermediate.

Step B: Conversion of Nitrile to Amidine (Pinner Reaction)

  • Suspend the crude product from Step A in anhydrous ethanol cooled to 0 °C.

  • Bubble dry hydrogen chloride (HCl) gas through the solution until saturation. Seal the vessel and stir at room temperature for 24 hours to form the ethyl imidate hydrochloride salt.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting solid in a solution of ammonia in ethanol (7N) and stir at room temperature for 12 hours.

  • Concentrate the reaction mixture and purify the residue by reverse-phase HPLC to yield the final amidine-containing JAK inhibitor.

This two-step sequence highlights the chemical logic: the aldehyde is used for robust C-N bond formation to connect the two key heterocycles, while the nitrile is subsequently converted into a basic amidine group, which can form additional salt-bridge interactions within the kinase active site, potentially enhancing potency.

Quantitative Data Summary

The potency of imidazole-based inhibitors is comparable to their pyrazole counterparts. The following table presents representative data for a 1-methyl-1H-imidazole derivative (Compound 19a) from a published study on JAK2 inhibitors.[4][5]

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cellular Assay (UKE-1) IC₅₀ (nM)
19a JAK2110
19a JAK1150>1000
19a JAK3320>1000
19a TYK225450

Data synthesized from J. Med. Chem. 2014, 57, 1, 144–158.[5]

This data demonstrates that the imidazole scaffold can anchor highly potent and selective inhibitors, with compound 19a showing excellent potency for JAK2 in both biochemical and cellular contexts.

Conclusion and Future Outlook

The strategic use of bioisosteric replacement is a cornerstone of modern medicinal chemistry. The 1-methyl-1H-imidazole scaffold serves as a potent and versatile alternative to traditional hinge-binding motifs in the design of novel JAK inhibitors. The specific intermediate, 5-formyl-1-methyl-1H-imidazole-4-carbonitrile , stands out as a particularly valuable building block due to its dual functional handles, which permit robust and divergent synthetic strategies. By enabling the exploration of novel chemical space, this intermediate provides a powerful tool for researchers aiming to develop next-generation JAK inhibitors with superior efficacy, selectivity, and intellectual property protection.

References

  • Su, Q. et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

  • ResearchGate. (2025). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. [Link]

  • Google Patents. (N/A).
  • University of Nebraska-Lincoln. (N/A). Tofacitinib synthesis. [Link]

  • Google Patents. (N/A).
  • WIPO Patentscope. (2016). 105693728 Synthesis method of JAK inhibitor tofacitinib. [Link]

  • Google Patents. (N/A). US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto.
  • Der Pharma Chemica. (2026). An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

  • SciSpace. (2018). Preparation method of tofacitinib. [Link]

  • Simov, V. et al. (2016). Structure-based design and development of (benz)imidazole pyridones as JAK1-selective kinase inhibitors. PubMed. [Link]

  • Davood, A. et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Bulletin of the Korean Chemical Society. [Link]

  • Semantic Scholar. (N/A). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. [Link]

  • Organic Chemistry Portal. (N/A). Imidazole synthesis. [Link]

  • Google Patents. (N/A).
  • PubChem. (N/A). Formulation of a pan-jak inhibitor - Patent WO-2024119058-A3. [Link]

  • European Patent Office. (2009). Imidazopyridine derivatives as JAK inhibitors - EP 2338888 A1. [Link]

  • Coricello, A. et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. [Link]

  • Hypha Discovery. (N/A). Routes for Synthesis of Metabolites of Ruxolitinib and Epacadostat. [Link]

  • Der Pharma Chemica. (N/A). an-efficient-and-alternative-method-for-synthesis-of-tofacitinib.pdf. [Link]

  • ResearchGate. (N/A). The asymmetric synthesis of tofacitinib. Reagents and conditions. [Link]

  • Semantic Scholar. (2012). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. [Link]

  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • Google Patents. (N/A).
  • Google Patents. (N/A). US10562904B2 - Synthesis process of ruxolitinib.
  • Patsnap. (2015). Synthesis method of ruxolitinib intermediate. [Link]

  • Journal of Translational Medicine. (2023). Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation. PMC. [Link]

  • Google Patents. (N/A).

Sources

Comparative Technical Analysis: 2-Formyl vs. 4(5)-Formyl Imidazole Derivatives

[1][2]

Executive Summary

This guide provides a rigorous technical comparison between 2-formylimidazole and 4(5)-formylimidazole derivatives.[1][2] While sharing a molecular formula, these isomers exhibit distinct electronic profiles, reactivity patterns, and synthetic accessibilities that dictate their utility in medicinal chemistry.[1][3] The 2-formyl isomer is characterized by a highly electron-deficient C2 position, leading to unique hydration equilibria and metal-binding properties.[1][2] In contrast, the 4(5)-formyl derivatives—ubiquitous in nature and industrial applications like Losartan synthesis—are governed by rapid tautomeric equilibria and are typically accessed via oxidative or Vilsmeier-Haack pathways.[1][2]

Structural & Electronic Fundamentals

Tautomerism and Nomenclature

The most critical distinction lies in the tautomeric behavior of the imidazole ring.[3]

  • 2-Formylimidazole: The formyl group is at the C2 position (between the two nitrogens). This position is unique; the molecule exists as a single tautomer in terms of carbon substitution, though the proton on nitrogen rapidly exchanges.[3]

  • 4(5)-Formylimidazole: In unsubstituted imidazoles, the C4 and C5 positions are equivalent due to rapid proton transfer between N1 and N3.[3] The compound is correctly referred to as 4(5)-formylimidazole .[2] However, upon N-substitution (e.g., N-methylation), the tautomerism is frozen, yielding distinct 4-formyl-1-methylimidazole and 5-formyl-1-methylimidazole .[1][2]

Acid-Base Properties (pKa)

The formyl group is a strong electron-withdrawing group (EWG), which significantly alters the pKa compared to the parent imidazole.

SpeciesConjugate Acid pKa (N3-H⁺)Acid pKa (N1-H)Electronic Effect
Imidazole (Parent) 6.9514.5Reference
2-Formylimidazole ~2.5~11.5Strong inductive withdrawal from both N atoms.[1][2]
4(5)-Formylimidazole ~3.0~11.0Resonance withdrawal affects N1/N3 differently.[1][2]
  • Basicity: The formyl group drastically reduces the basicity of the N3 nitrogen (pKa drops from ~7 to ~2.5).[3] These compounds are essentially non-basic at physiological pH.[1][2][3]

  • Acidity: The N1-H proton becomes more acidic (pKa drops from 14.5 to ~11), allowing for easier deprotonation and N-alkylation under milder conditions.[1][2]

Hydration Equilibrium (The "2-Effect")

A distinguishing feature of 2-formylimidazole is its propensity to form a stable hydrate (gem-diol) in aqueous solution, particularly at acidic pH.[1][2] The electron-deficient nature of the C2 position, flanked by two electronegative nitrogens, activates the carbonyl carbon toward nucleophilic attack by water.[3]

  • pH < 6: Exists predominantly as the protonated gem-diol cation.[1][2]

  • pH > 8: Exists predominantly as the neutral aldehyde.[3]

Synthetic Accessibility & Methodology

The synthesis of these two isomers requires fundamentally different strategies due to the directing effects of the imidazole ring.

Synthesis of 2-Formylimidazole

Direct formylation at C2 is difficult due to the electron-deficient nature of the position.[2] The standard "lab" route involves Lithiation .[3]

  • Mechanism: Protection of N1 (often with a trityl or SEM group) allows for selective lithiation at C2 using n-BuLi, followed by quenching with DMF.[1][3]

  • Alternative: Oxidative cleavage of 2-hydroxymethylimidazole (though the starting material is harder to access).[2]

Synthesis of 4(5)-Formylimidazole

This isomer is industrially accessible and often derived from carbohydrate feedstocks.[1][2]

  • Route A (Industrial): Oxidation of 4-hydroxymethylimidazole .[1][2] The precursor is obtained via the Maillard-type reaction of fructose/glucose with formaldehyde and ammonia. Oxidation is achieved using MnO₂ or catalytic air oxidation.[1][2][3]

  • Route B (Vilsmeier-Haack): Formylation of 1-alkylimidazoles.[1][2]

    • Regioselectivity:[2][3][4][5] Vilsmeier-Haack on 1-alkylimidazole preferentially occurs at C5 (adjacent to the N-alkyl group) due to the directing effect of the lone pair on N1.[2] This is the primary route for 5-formyl-1-alkylimidazoles (e.g., Losartan intermediates).[1][2]

Reactivity Profiles

Nucleophilic Addition[1][3]
  • 2-Formyl: Highly reactive toward nucleophiles.[1][2] Forms stable hemiacetals and hydrates.[2][3] In condensation reactions (e.g., Schiff base formation), the equilibrium may be slower to establish due to the stability of the hydrate form in aqueous buffers.[3]

  • 4(5)-Formyl: Behaves like a typical aromatic aldehyde.[1][2] Less prone to hydration.[1][2][3]

Metal Coordination[1][3]
  • 2-Formyl: Acts as a bidentate ligand (N3 and Carbonyl-O) forming stable 5-membered chelate rings with transition metals (Cu²⁺, Zn²⁺).[1][2] This motif is often used in biomimetic models.[1][2][3]

  • 4(5)-Formyl: The geometry prevents simultaneous coordination of N3 and the formyl oxygen to the same metal center in a monomeric fashion; it typically acts as a monodentate ligand or bridging ligand in MOFs (Metal-Organic Frameworks).

Medicinal Chemistry & Biological Applications[3][7][8][9]

Case Study: Losartan (Angiotensin II Receptor Antagonist)

The 5-formyl isomer is the critical pharmacophore for the synthesis of Losartan.

  • Key Intermediate: 2-butyl-4-chloro-5-formylimidazole .[1][2][6]

  • Role: The 5-formyl group is reacted with a biphenyl nucleophile (or reduced/aminated) to link the imidazole core to the tetrazole-biphenyl system.[2] The specific geometry of the 5-position is essential for fitting the AT1 receptor pocket.

2-Nitroimidazole vs. 2-Formyl

While 2-nitroimidazoles (e.g., Misonidazole) are famous hypoxic cell radiosensitizers, 2-formyl derivatives are less common as drugs but serve as potent inhibitors of certain metalloenzymes due to their metal-chelating ability.[1][2]

Experimental Protocols

Protocol A: Synthesis of 2-Formylimidazole via Lithiation[1][2]
  • Reagents: 1-(Diethoxymethyl)imidazole (protected), n-Butyllithium (2.5 M in hexanes), DMF, THF (anhydrous).[1][3]

  • Step 1: Dissolve 1-(diethoxymethyl)imidazole (10 mmol) in dry THF (50 mL) under Argon. Cool to -78°C.[1][2]

  • Step 2: Add n-BuLi (11 mmol) dropwise over 20 min. Stir for 30 min at -78°C. (Solution turns yellow/orange).

  • Step 3: Add dry DMF (15 mmol) dropwise. Stir for 1 h, allowing to warm to 0°C.

  • Step 4: Quench with saturated NH₄Cl. Acidify with 2M HCl to remove the acetal protecting group.[3]

  • Step 5: Neutralize with NaHCO₃ and extract with EtOAc. Recrystallize from EtOAc/Hexane.

  • Yield: Typically 60-75%.[1][2] MP: 205-208°C (dec).[1][2]

Protocol B: Synthesis of 4(5)-Formylimidazole via Oxidation[1][2]
  • Reagents: 4-Hydroxymethylimidazole hydrochloride, Manganese Dioxide (MnO₂, activated), 1,4-Dioxane.[1][3]

  • Step 1: Suspend 4-hydroxymethylimidazole (10 mmol) in 1,4-dioxane (50 mL).

  • Step 2: Add activated MnO₂ (50 mmol, 5 equiv).

  • Step 3: Reflux for 4-6 hours. Monitor by TLC (product is less polar).[3]

  • Step 4: Filter hot through a Celite pad to remove Mn oxides.[2][3] Wash pad with hot dioxane.[1][2][3]

  • Step 5: Concentrate filtrate in vacuo.[2][3] The solid can be recrystallized from water or ethanol.[3]

  • Yield: Typically 70-85%.[1][2] MP: 174-177°C.[1][2][7]

Visualizations

Tautomerism & Isomerism Logic

This diagram illustrates the relationship between the 4 and 5 positions and how N-substitution locks the isomer.

Tautomerismcluster_0Unsubstituted (Rapid Equilibrium)cluster_1N-Substituted (Locked)T14-Formylimidazole(H on N1)T25-Formylimidazole(H on N3)T1->T2Proton TransferS11-Methyl-4-formylimidazoleT1->S1+ MeI (Minor Product)S21-Methyl-5-formylimidazoleT1->S2+ MeI (Major Product)captionFig 1. Tautomeric equilibrium of 4(5)-formylimidazole vs. regioselective alkylation.

Figure 1: Tautomeric equilibrium of 4(5)-formylimidazole vs. regioselective alkylation.

Synthetic Pathways Comparison

A flowchart comparing the standard synthetic routes for both isomers.

Synthesiscluster_22-Formyl Route (C2 Activation)cluster_44(5)-Formyl Route (C4/5 Activation)StartImidazole PrecursorStep2a1. Protection (N-Trityl/SEM)Start->Step2aStep2b2. Lithiation (n-BuLi, -78°C)Step2a->Step2bStep2c3. Formylation (DMF)Step2b->Step2cProd22-FormylimidazoleStep2c->Prod2Step4aFructose/Glucose(Maillard Source)Step4b4-HydroxymethylimidazoleStep4a->Step4bStep4cOxidation (MnO2 or HNO3)Step4b->Step4cProd44(5)-FormylimidazoleStep4c->Prod4captionFig 2. Divergent synthetic strategies for 2-formyl vs 4(5)-formyl isomers.

Figure 2: Divergent synthetic strategies for 2-formyl vs 4(5)-formyl isomers.

References

  • PubChem. (2025).[2][3] Imidazole-4-carboxaldehyde.[1][2][7] National Library of Medicine.[2][3] Link[3]

  • ChemicalBook. (2025).[1][3] Imidazole-2-carboxaldehyde Properties and Synthesis. Link

  • Lázaro Martínez, J. M., et al. (2009).[1][3] NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde. Journal of Pharmaceutical Sciences. Link

  • Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in DMSO). Link

  • BenchChem. (2025).[2][3][4] Vilsmeier-Haack Reaction Guide. Link

  • Google Patents. (2013).[2][3] Method for preparing 2-butyl-4-chloro-5-formylimidazole (Losartan Intermediate). CN103214420A.[1][2] Link

  • RSC Advances. (2016). One-pot synthesis of 2,5-diformylfuran from fructose (Maillard chemistry context). Link

Methodological & Application

Step-by-step protocol for Baricitinib intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of the Baricitinib Azetidinyl-Pyrazole Core

Executive Summary

Baricitinib (Olumiant) is a selective JAK1/JAK2 inhibitor comprising a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole-functionalized azetidine ring. From a process chemistry perspective, the synthesis hinges on the construction of the quaternary carbon center on the azetidine ring.

This application note details the "Convergent Industrial Route," which is superior to early medicinal chemistry routes. Unlike early routes that utilize expensive tert-butyl azetidine-1-carboxylate, this protocol utilizes the cost-effective 1-(ethylsulfonyl)azetidin-3-one pathway. This approach minimizes protecting group manipulations and maximizes atom economy.

Key Intermediate Targeted:

  • Compound A: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (The Michael Acceptor)

  • Compound B: 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (The Boronate Intermediate)

Retrosynthetic Logic & Workflow

The synthesis relies on a "Plug-and-Play" strategy where the azetidine core is fully functionalized with the ethylsulfonyl group before the critical carbon-nitrogen bond formation.

Baricitinib_Retrosynthesis Baricitinib Baricitinib (Target) Coupling Suzuki Coupling Baricitinib->Coupling Boronate_Int Azetidinyl-Pyrazole Boronate (Compound B) Coupling->Boronate_Int Pyrrolo 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Coupling->Pyrrolo Michael Aza-Michael Addition Boronate_Int->Michael Olefin Sulfonylated Olefin (Compound A) Michael->Olefin Pyrazole 4-Pyrazoleboronic acid pinacol ester Michael->Pyrazole

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the azetidinyl-pyrazole core.

Detailed Experimental Protocols

Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert the ketone to the unsaturated nitrile (Michael Acceptor). Rationale: Using LiCl/DBU (Masamune-Roush conditions) or KOtBu is standard. We utilize a mild DBU-mediated protocol to prevent polymerization of the strained azetidine ring.

Reagents:

  • 1-(Ethylsulfonyl)azetidin-3-one (1.0 equiv)

  • Diethyl cyanomethylphosphonate (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – Selected for higher sustainability compared to THF.

Protocol:

  • Charge a reactor with 1-(ethylsulfonyl)azetidin-3-one (100 g scale basis) and 2-MeTHF (10 V).

  • Cool the solution to 0–5 °C.

  • Add diethyl cyanomethylphosphonate dropwise over 30 minutes, maintaining internal temperature <10 °C.

  • Add DBU dropwise over 1 hour. Critical Control Point: Exothermic reaction. Rapid addition causes impurity formation.

  • Warm to 20–25 °C and stir for 4 hours. Monitor by HPLC (Target: <2% starting ketone).

  • Quench by adding water (5 V). Separate phases.

  • Wash organic layer with brine.

  • Concentrate under vacuum to afford Compound A as a white/off-white solid.

    • Yield Expectation: 85–90%

    • Purity: >98% (HPLC)

Phase 2: The Aza-Michael Addition (Critical Step)

Objective: Regioselective addition of the pyrazole nitrogen to the exocyclic double bond. Mechanism: The reaction is driven by base catalysis. The choice of DBU in acetonitrile is specific to minimize the "dimer" impurity formed by the reaction of the product with unreacted olefin.

Michael_Mechanism Step1 Activation: DBU deprotonates Pyrazole Step2 Nucleophilic Attack: Pyrazolate attacks Exocyclic Double Bond Step1->Step2 Step3 Protonation: Formation of Quaternary Center Step2->Step3

Figure 2: Mechanistic flow of the Aza-Michael addition.

Reagents:

  • Compound A (Olefin) (1.0 equiv)

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv)

  • DBU (0.5 equiv)

  • Solvent: Acetonitrile (ACN)[1]

Protocol:

  • Suspend Compound A and the Pyrazole-boronate ester in ACN (8 V).

  • Add DBU (0.5 equiv) at 20 °C.

  • Heat the mixture to 50–60 °C.

    • Why? Higher temperature ensures solubility and reaction rate, but exceeding 70 °C risks degradation of the boronate ester.

  • Agitate for 6–8 hours.

  • Cool to 20 °C.

  • Crystallization: Add water (10 V) slowly to induce precipitation of the product.

  • Filter the solids and wash with ACN/Water (1:2).

  • Dry at 50 °C under vacuum.

    • Product:Compound B (Boronate Intermediate).[2]

    • Yield Expectation: 88–92%

Phase 3: Suzuki-Miyaura Coupling

Objective: Coupling the Boronate Intermediate (Compound B) with the Heterocycle.

Reagents:

  • Compound B (1.0 equiv)[1]

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (0.02 equiv) or Pd(dppf)Cl2 (for scale-up robustness).

  • Base: K2CO3 (2.0 equiv, 2M aqueous solution).

  • Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

  • Degas the solvent mixture (Dioxane/Water) with Nitrogen for 30 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Charge Compound B, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and Base.[3]

  • Add Catalyst under Nitrogen flow.

  • Heat to reflux (85–90 °C) for 4–6 hours.

  • Workup: Cool to RT. Filter through Celite to remove Pd residues.

  • Extraction: Dilute with EtOAc, wash with water/brine.

  • Purification: Recrystallization from Ethanol/Water or Methanol.

Process Data & Specifications

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC) > 99.0%Area %
Moisture (KF) < 0.5%Karl Fischer
Residual Solvent Meets ICH Q3CGC-HS
Boron Content < 10 ppm (in final API)ICP-MS
Palladium < 10 ppm (in final API)ICP-MS

Impurity Profile (Critical):

  • Dimer Impurity: Formed during Michael addition if stoichiometry is off. Controlled by using slight excess of pyrazole.

  • Des-cyano Impurity: Can form during HWE if temperature spikes. Controlled by keeping T < 10 °C during addition.

References

  • Incyte Corporation. (2009).[4] Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. WO2009114512A1.[1] Link

  • Kobayashi, T., et al. (2019). Development of a Commercial Manufacturing Process for Baricitinib. Organic Process Research & Development, 23(6), 1178–1190. Link

  • Huang, S., et al. (2019).[3] Synthesis of Baricitinib.[1][2][3][4][5][6][7][8][9] Chinese Journal of Pharmaceuticals, 50(06), 618-622.[3] Link

  • Seelam, N. V., et al. (2019).[6] Synthesis and Characterization of Compounds Potentially Related to the Janus Kinase Inhibitor Baricitinib.[2][6][7] Russian Journal of Organic Chemistry, 55, 1569–1574.[6] Link

Sources

Scalable synthesis routes for 5-formyl-1-methyl-1H-imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Synthesis of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile

Introduction

5-formyl-1-methyl-1H-imidazole-4-carbonitrile is a key heterocyclic building block in the landscape of modern drug discovery and development. Its unique arrangement of functional groups—a reactive aldehyde, a nitrile, and a methylated imidazole core—makes it a versatile synthon for constructing complex molecular architectures. Imidazole derivatives, in particular, are integral to numerous clinically significant pharmaceuticals due to their ability to engage with a wide array of biological targets.[1][2] This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview and detailed protocols for the scalable synthesis of this valuable intermediate, focusing on robust and field-proven methodologies.

Strategic Approach: A Retrosynthetic Analysis

A logical synthetic strategy begins with a retrosynthetic disconnection of the target molecule. The primary transformation is the introduction of the formyl group at the C5 position of the imidazole ring. This points to a formylation reaction as the key final step. The precursor required for this step is 1-methyl-1H-imidazole-4-carbonitrile. This precursor, in turn, can be readily synthesized from the commercially available 1H-imidazole-4-carbonitrile through a standard N-methylation reaction.

G TM Target Molecule 5-formyl-1-methyl-1H- imidazole-4-carbonitrile Precursor1 Key Precursor 1-methyl-1H-imidazole-4-carbonitrile TM->Precursor1 C5-Formylation (e.g., Vilsmeier-Haack) SM Starting Material 1H-imidazole-4-carbonitrile Precursor1->SM N1-Methylation

Caption: Retrosynthetic pathway for the target molecule.

This two-step approach is advantageous for scalability as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.

Part I: Synthesis of the Key Precursor, 1-Methyl-1H-imidazole-4-carbonitrile

The synthesis of the N-methylated precursor is the foundational step in this pathway. The protocol involves the deprotonation of the imidazole nitrogen followed by alkylation with an appropriate methylating agent.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for the deprotonation of the imidazole N-H proton without competing side reactions.[3] Its insolubility requires careful, portion-wise addition to manage the exothermic reaction and hydrogen gas evolution.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the imidazole starting material and the resulting sodium salt, facilitating a homogenous reaction environment.

  • Methylating Agent: Iodomethane (Methyl Iodide) is a highly reactive and effective methylating agent for the anionic nitrogen nucleophile generated in situ.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the rate of the exothermic reaction. The subsequent methylation is allowed to proceed at room temperature to ensure a reasonable reaction rate towards completion.[3]

Experimental Protocol: N-Methylation

This protocol is adapted from established procedures for the methylation of imidazole derivatives.[3]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equiv.
1H-Imidazole-4-carbonitrile93.0910.0 g107.41.0
Sodium Hydride (60% dispersion in oil)24.004.73 g118.21.1
Anhydrous N,N-Dimethylformamide (DMF)73.09150 mL--
Iodomethane (CH₃I)141.947.35 mL (16.7 g)117.61.1
Saturated aq. NH₄Cl-~100 mL--
Ethyl Acetate-~500 mL--
Brine-~100 mL--
Anhydrous Sodium Sulfate-As needed--

Step-by-Step Procedure:

  • Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

  • Deprotonation:

    • Charge the flask with 1H-imidazole-4-carbonitrile (10.0 g, 107.4 mmol) and anhydrous DMF (150 mL).

    • Cool the resulting suspension to 0 °C in an ice-water bath.

    • Carefully add the sodium hydride (4.73 g of 60% dispersion, 118.2 mmol) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. (Note: H₂ gas is evolved).

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Methylation:

    • Cool the reaction mixture back to 0 °C.

    • Add iodomethane (7.35 mL, 117.6 mmol) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 10 °C.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

  • Work-up & Isolation:

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~100 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

The crude product, 1-methyl-1H-imidazole-4-carbonitrile, is often of sufficient purity for the next step but can be further purified by column chromatography if necessary.[4]

Part II: Vilsmeier-Haack Formylation for C5 Aldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] It is the method of choice for introducing a formyl group onto the 1-methyl-1H-imidazole-4-carbonitrile precursor due to its efficiency, mild conditions, and scalability.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7]

  • Electrophilic Aromatic Substitution: The electron-rich imidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The cyano group at C4 is electron-withdrawing, directing the substitution to the electron-rich C5 position.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product.[6]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Precursor 1-Methyl-1H-imidazole -4-carbonitrile Intermediate Iminium Salt Intermediate Precursor->Intermediate Attack on Vilsmeier Reagent H2O H₂O (Work-up) Product Final Product (Aldehyde) Intermediate->Product H2O->Product

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equiv.
1-Methyl-1H-imidazole-4-carbonitrile107.1110.0 g93.41.0
Phosphorus Oxychloride (POCl₃)153.339.4 mL (15.3 g)100.01.07
Anhydrous N,N-Dimethylformamide (DMF)73.0950 mL--
Dichloromethane (DCM)-100 mL--
Saturated aq. Sodium Bicarbonate (NaHCO₃)-~300 mL--
Water-~200 mL--
Brine-~100 mL--
Anhydrous Magnesium Sulfate-As needed--

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation:

    • In a dry 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (50 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (9.4 mL, 100.0 mmol) dropwise over 30 minutes, keeping the internal temperature below 10 °C. The mixture will become thick and may solidify.

    • After addition, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Prepare a solution of 1-methyl-1H-imidazole-4-carbonitrile (10.0 g, 93.4 mmol) in anhydrous DCM (100 mL).

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40-45 °C) for 4-6 hours.

  • Work-up and Hydrolysis:

    • Monitor the reaction to completion by TLC.

    • Cool the reaction mixture to 0 °C.

    • Very carefully and slowly, quench the reaction by adding crushed ice (~100 g), followed by the slow addition of cold water (100 mL). This step is highly exothermic.

    • Basify the mixture by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~8. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part III: Purification and Characterization

The crude 5-formyl-1-methyl-1H-imidazole-4-carbonitrile typically requires purification to remove residual starting material and side products. Column chromatography is the most effective method.[4]

Protocol: Column Chromatography Purification
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective.

  • Expert Insight: The basic nature of the imidazole nitrogen can cause the product to streak or strongly adsorb to the acidic silica gel, leading to poor separation and low recovery.[4] To mitigate this, pre-treat the silica gel and the eluent with a small amount of triethylamine (e.g., 0.5-1% v/v). This neutralizes the acidic sites on the silica, improving elution and peak shape.

Procedure:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate/hexanes + 0.5% triethylamine) and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified product as a solid.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Characteristics
¹H NMR (CDCl₃)δ ~9.8-10.0 (s, 1H, -CHO), δ ~7.8-8.0 (s, 1H, imidazole C2-H), δ ~3.8-4.0 (s, 3H, N-CH₃).
¹³C NMR (CDCl₃)δ ~185 (C=O), δ ~145 (imidazole C2), δ ~140 (imidazole C5), δ ~120 (imidazole C4), δ ~115 (CN), δ ~35 (N-CH₃).
IR (KBr, cm⁻¹)~2230 (C≡N stretch), ~1680 (C=O aldehyde stretch), ~1550, 1480 (imidazole ring stretches).
Mass Spec. (EI)M⁺ at m/z = 135.
Appearance Off-white to pale yellow solid.

Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from moisture.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe burns. Must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Iodomethane (CH₃I): Toxic and a suspected carcinogen. Handle in a chemical fume hood.

  • DMF: A potent solvent that can be absorbed through the skin. It is a suspected teratogen. Always wear appropriate gloves when handling.

Conclusion

The described two-step synthesis, beginning with the N-methylation of 1H-imidazole-4-carbonitrile followed by a Vilsmeier-Haack formylation, represents a robust, efficient, and scalable route to 5-formyl-1-methyl-1H-imidazole-4-carbonitrile. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently implement and adapt these protocols for large-scale production. The purification and characterization methods outlined ensure the final product meets the high-purity standards required for applications in pharmaceutical research and development.

References

  • Patil, S. B., et al. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 456-475. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27353–27380. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Bulletin of the Korean Chemical Society, 29(2), 389-394. Retrieved from [Link]

  • Pandey, J., et al. (2020). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 256-277. Retrieved from [Link]

  • de Jager, J. J., & Smith, V. J. (2012). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3486. Retrieved from [Link]

  • Duddu, R., et al. (2015). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 8(5), 662-668. Retrieved from [Link]

Sources

Precision Crystallization of High-Purity Imidazole Intermediates: Overcoming Oiling Out and Polymorph Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization techniques for high-purity imidazole intermediates Content Type: Detailed Application Note & Protocol Audience: Process Chemists, API Developers, and Crystallization Scientists

Abstract

Imidazole derivatives are ubiquitous pharmacophores in modern drug discovery, serving as the core scaffold for antifungals (e.g., Ketoconazole), anticancer agents (e.g., Dacarbazine), and hypertension medications (e.g., Losartan). However, the purification of imidazole intermediates presents distinct thermodynamic challenges: a propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and complex polymorphic behavior.

This Application Note provides a field-validated guide to designing robust crystallization processes for imidazoles. By leveraging their weak basicity (pKa ~7.0) and understanding their metastable zone width (MSZW), researchers can transition from empirical trial-and-error to engineered particle control.

The Solubility Landscape: Solvent Selection Strategy

The first step in rational design is mapping the solubility profile. Imidazoles typically exhibit high solubility in polar protic solvents due to hydrogen bonding and low solubility in non-polar alkanes.

Table 1: Solvent Class Efficacy for Imidazole Intermediates
Solvent ClassExamplesRoleMechanistic Insight
Alcohols Methanol, Ethanol, IPAGood Solvent High solubility via H-bonding. Often used for cooling crystallization.
Esters Ethyl Acetate, IPMIntermediate Moderate solubility. Excellent for "polishing" purification to remove polar impurities.
Aromatic Hydrocarbons Toluene, XyleneVariable Useful for azeotropic drying of hydrates. Solubility drops sharply with temperature (good yield).
Alkanes Heptane, HexaneAntisolvent Induces supersaturation. Warning: Rapid addition often triggers oiling out.[1]
Water (Acidic) 0.1M - 1.0M HClReactive Solvent Forms imidazolium salts with extremely high solubility. Basis for pH-swing crystallization.
Decision Logic for Solvent Screening

The following workflow illustrates the selection process to avoid kinetic traps like gelation or oiling out.

SolventSelection Start Start: Crude Imidazole SolubilityCheck Check Solubility in Hot EtOH or EtOAc Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Cooling Test Cooling Crystallization (60°C -> 0°C) Soluble->Cooling Yes pHSwing Switch to pH-Swing: Dissolve in HCl -> Neutralize Soluble->pHSwing No (Insoluble) Oiling Oiling Out Observed? Cooling->Oiling AntiSolvent Add Antisolvent (e.g., Heptane) Oiling->AntiSolvent No (Yield Low) Seed Add Seeds @ Metastable Zone (Before Cloud Point) Oiling->Seed Yes (Fix Kinetic) AntiSolvent->Oiling

Figure 1: Decision tree for selecting the optimal crystallization mode based on initial solubility and phase behavior observations.

Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid equilibrium). This is disastrous for purity because the oil phase acts as a "super-solvent" for impurities, trapping regioisomers that would otherwise remain in the mother liquor [1][2].

Mechanism & Mitigation[2]
  • The Trap: Imidazoles often have low melting points that are depressed further by impurities. If ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , the product separates as a liquid.[1][2]
    
  • The Fix:

    • Seeding: Introduce crystals at the top of the Metastable Zone Width (MSZW). This bypasses the nucleation energy barrier, allowing growth on the seed surface rather than spontaneous oil droplet formation [4].

    • Dual-Solvent Cycling: If oiling occurs, reheat to dissolve, add a small amount of "Good Solvent" to shift the composition away from the LLPS boundary, and cool slower with seeds.

Protocol A: Controlled Cooling with Antisolvent

This protocol is designed for substituted imidazoles (e.g., 2-methyl-4-nitroimidazole) prone to oiling out.

Objective: >99.5% Purity, controlled particle size distribution (PSD).

Materials
  • Crude Intermediate: 10 g

  • Solvent: Ethanol (Absolute)

  • Antisolvent: n-Heptane

  • Seeds: 0.1 g pure crystals (milled to <50 µm)

Step-by-Step Methodology
  • Dissolution & Clarification:

    • Charge 10 g crude solid into 50 mL Ethanol (5 vol).

    • Heat to 60°C. Stir until fully dissolved.

    • Critical Step: Perform a hot filtration (0.45 µm) to remove insoluble particulates that could trigger uncontrolled nucleation.

  • Metastable Zone Targeting:

    • Cool the filtrate slowly (0.5°C/min) to 45°C.

    • Observation: The solution should remain clear (undersaturated or metastable).

  • Seeding (The Control Point):

    • Add 1% w/w seeds (0.1 g) as a slurry in heptane.

    • Hold temperature at 45°C for 30 minutes.

    • Why? This "aging" step heals the seed surfaces and prevents them from dissolving or agglomerating [6].

  • Antisolvent Addition:

    • Begin adding n-Heptane (Antisolvent) via syringe pump.

    • Rate: 0.5 mL/min. Total volume: 50 mL (1:1 ratio).

    • Note: If the solution turns milky/opaque instantly, stop addition. This indicates oiling out.[1][2][3][4] Reheat slightly until clear, then resume at a slower rate.

  • Cooling Ramp:

    • Cool from 45°C to 0°C at a rate of 0.2°C/min.

    • Causality: Slow cooling favors crystal growth over nucleation, rejecting impurities into the solvent.

  • Isolation:

    • Filter under vacuum. Wash cake with cold 1:1 EtOH/Heptane.

    • Dry in a vacuum oven at 40°C.

Protocol B: pH-Swing Crystallization (The "Chemical Switch")

Imidazoles are amphoteric but predominantly basic. This method utilizes their ionization properties to achieve purification power often superior to thermal crystallization [3].

Best For: Removing non-basic impurities (e.g., tars, non-nitrogenous byproducts).

Step-by-Step Methodology
  • Acid Dissolution:

    • Suspend crude imidazole in water (5 vol).

    • Add 37% HCl dropwise until pH reaches ~1.5 - 2.0.

    • Result: The imidazole forms a water-soluble hydrochloride salt. Non-basic impurities remain undissolved.

  • Filtration:

    • Filter the acidic solution through Celite/Charcoal to remove color bodies and insoluble organics.

  • Neutralization (Crystallization):

    • Cool the filtrate to 10°C.

    • Slowly add 5M NaOH or NH₄OH.

    • Critical Point: As pH approaches the pKa (~7.0), the free base will begin to nucleate.

  • Aging:

    • Continue adjusting pH to 9.0-10.0 (solubility minimum).

    • Stir for 1 hour to allow Ostwald ripening (growth of large crystals at the expense of fines).

  • Wash:

    • Filter and wash with ice-cold water .

    • Why? Imidazole free bases have moderate water solubility; warm water washes will destroy yield.

Polymorph Control & Validation

Imidazoles are notorious for polymorphism (e.g., Mebendazole has 3 forms with vastly different toxicities) [5].

Control Strategy
  • Solvent Memory: Recrystallizing from the same solvent often yields the same polymorph. To change polymorphs, switch solvent polarity drastically (e.g., Alcohol vs. Toluene).

  • Temperature: High-temperature crystallization generally favors the stable (denser) polymorph. Kinetic (metastable) forms are often accessed via rapid cooling or crash-precipitation.

Validation Workflow (DOT Diagram)

This diagram outlines the logic for ensuring the correct crystal form is isolated.

PolymorphControl Sample Isolated Crystals XRPD X-Ray Powder Diffraction (XRPD) Sample->XRPD DSC DSC Thermal Analysis Sample->DSC Match Matches Reference Pattern? XRPD->Match DSC->Match Release Release Batch Match->Release Yes Fail Polymorph Mismatch Match->Fail No Remediation Remediation: 1. Re-dissolve 2. Seed with Desired Form 3. Slow Cool Fail->Remediation Remediation->Sample Retest

Figure 2: Quality control loop for validating polymorphic purity using XRPD and DSC.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Detection and Solutions. Retrieved from [Link]

  • National Institutes of Health (PMC). (2008). Manipulation of the Affinity Between Protein and Metal Ions by Imidazole and pH.[5] Retrieved from [Link]

  • FTLO Science. (2023). Drug Polymorphism: What it is and How to Control Polymorphs.[6][7] Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out.[1][2][3][4] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Here, we synthesize our extensive field experience with established scientific principles to provide a comprehensive resource for your laboratory work.

I. Introduction to the Synthesis

The synthesis of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile is a crucial step in the development of various pharmaceutical compounds. The most common and effective method for introducing a formyl group onto an electron-rich heterocyclic system like 1-methyl-1H-imidazole-4-carbonitrile is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to achieve formylation.[1][2]

While the Vilsmeier-Haack reaction is a powerful tool, its success is highly dependent on carefully controlled reaction conditions. Variations in stoichiometry, temperature, and work-up procedures can significantly impact the yield and purity of the desired product. This guide will provide in-depth insights into optimizing these parameters and addressing common pitfalls.

II. Reaction Mechanism and Pathway

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent then undergoes an electrophilic aromatic substitution with the electron-rich imidazole ring. The resulting iminium salt is subsequently hydrolyzed during the work-up to yield the final aldehyde product.[1][4]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Imidazole 1-methyl-1H-imidazole- 4-carbonitrile Iminium_salt Iminium Salt Intermediate Imidazole->Iminium_salt + Vilsmeier Reagent Final_product 5-formyl-1-methyl-1H-imidazole- 4-carbonitrile Iminium_salt->Final_product + H₂O Water H₂O (Work-up) Final_protocol Final_protocol

Figure 1. General workflow of the Vilsmeier-Haack formylation.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile.

Problem Potential Cause Troubleshooting & Optimization
Low or No Product Formation Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored POCl₃ and anhydrous DMF.
Insufficient Reaction Temperature: The formylation of less reactive substrates may require heating.While the initial formation of the Vilsmeier reagent is often done at 0°C, the subsequent reaction with the imidazole may require gentle heating. Monitor the reaction progress by TLC and consider increasing the temperature to 40-60°C if the reaction is sluggish.
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.A molar excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents relative to the imidazole substrate) is often necessary to drive the reaction to completion.
Formation of Multiple Products/Impurities Regioisomeric Formylation: Formylation may occur at other positions on the imidazole ring.While formylation is generally expected at the C5 position due to the directing effects of the methyl and cyano groups, the formation of other isomers is possible. Careful control of the reaction temperature (lower temperatures often favor selectivity) can help minimize the formation of undesired regioisomers.
Hydrolysis of the Nitrile Group: The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.[2][5][6]Minimize the reaction time and avoid excessive heating. During the work-up, neutralize the reaction mixture promptly to avoid prolonged exposure to acidic conditions.
Dimerization or Polymerization: Under harsh conditions, side reactions leading to oligomeric byproducts can occur.Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Avoid excessively high temperatures or prolonged reaction times.
Difficult Product Isolation/Purification Product Adsorption on Silica Gel: The basic nature of the imidazole ring can cause the product to streak or strongly adsorb to acidic silica gel during column chromatography.[7]Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (e.g., 1% in the eluent). Alternatively, use a less acidic stationary phase such as neutral or basic alumina.
Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., petroleum ether or hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Fine-tuning the gradient can improve separation.
Product is an Oil Instead of a Solid: Residual solvent or impurities can prevent crystallization.Ensure the purified product is thoroughly dried under high vacuum. If the product remains an oil, it may require further purification.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the Vilsmeier reagent?

A1: The Vilsmeier reagent is typically prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere. It is crucial to control the temperature during the addition as the reaction is exothermic.

Q2: What is the optimal solvent for this reaction?

A2: DMF often serves as both the reactant and the solvent. However, other anhydrous, non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can also be used.[5]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system for TLC would be a mixture of petroleum ether and ethyl acetate (e.g., 1:1 or 2:1). The product, being more polar than the starting material, will have a lower Rf value.

Q4: What is the recommended work-up procedure?

A4: After the reaction is complete, the mixture is typically poured onto crushed ice and then neutralized with a base such as sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.

Q5: How should I purify the crude product?

A5: The most common method for purification is column chromatography on silica gel.[5] A gradient elution with petroleum ether and ethyl acetate is often effective.[7] For stubborn impurities, recrystallization can be attempted.

V. Experimental Protocols

Synthesis of 1-methyl-1H-imidazole-4-carbonitrile (Starting Material)

A common route to the starting material involves the methylation of 1H-imidazole-4-carbonitrile.

Starting_Material_Synthesis reagents 1. NaH, DMF, 0°C 2. CH₃I, 25°C product 1-methyl-1H-imidazole-4-carbonitrile reagents->product start 1H-imidazole-4-carbonitrile start->reagents

Figure 2. Synthesis of the starting material.

Step-by-Step Protocol:

  • To a stirred suspension of 1H-imidazole-4-carbonitrile in anhydrous DMF at 0°C under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford 1-methyl-1H-imidazole-4-carbonitrile.[7]

Vilsmeier-Haack Formylation of 1-methyl-1H-imidazole-4-carbonitrile

Vilsmeier_Haack_Protocol reagents 1. POCl₃, DMF, 0°C to rt 2. H₂O (work-up) product 5-formyl-1-methyl-1H-imidazole-4-carbonitrile reagents->product start 1-methyl-1H-imidazole-4-carbonitrile start->reagents

Figure 3. Vilsmeier-Haack formylation protocol.

Step-by-Step Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (10 equivalents).

  • Cool the flask in an ice-water bath to 0°C.

  • Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 1-methyl-1H-imidazole-4-carbonitrile (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to stir at room temperature or gently heat to 40-50°C for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the aqueous solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

  • Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to yield 5-formyl-1-methyl-1H-imidazole-4-carbonitrile.

VI. Product Characterization

Authentic samples of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile should be characterized by spectroscopic methods to confirm their identity and purity.

  • ¹H NMR: Expect signals for the methyl group, the imidazole ring proton, and the aldehyde proton.

  • ¹³C NMR: Expect signals for the methyl carbon, the imidazole ring carbons, the nitrile carbon, and the aldehyde carbonyl carbon.

  • FTIR: Look for characteristic absorption bands for the nitrile (C≡N) and the aldehyde carbonyl (C=O) functional groups.[6]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

VII. Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • The Vilsmeier-Haack reaction is exothermic. Proper temperature control is essential, especially during the addition of POCl₃ to DMF.

  • The work-up procedure involves quenching the reaction with water, which can be vigorous. Add the reaction mixture to ice slowly and with good stirring.

By following the guidelines and troubleshooting advice in this technical support center, researchers can enhance the yield and purity of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile, a valuable intermediate in synthetic and medicinal chemistry.

VIII. References

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (2018).

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023).

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.).

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem. (n.d.).

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. (2013).

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing). (2023).

  • 916257-35-7|5-Formyl-1-methyl-1H-imidazole-4-carbonitrile - BLDpharm. (n.d.).

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. (2013).

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024).

  • 1H-Imidazole-4-carbonitrile, 5-amino-1-methyl- - SpectraBase. (n.d.).

  • (PDF) 1H-Imidazole-4-carbonitrile - ResearchGate. (2005).

  • Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile - Benchchem. (n.d.).

  • 66121-69-5 | 1-Methyl-1H-imidazole-4-carbonitrile - ChemScene. (n.d.).

  • 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | 66121-69-5 - ChemicalBook. (2023).

  • 1H-Imidazole-4-carbonitrile | 57090-88-7 - Sigma-Aldrich. (n.d.).

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008).

  • METHYL 5-FORMYL-1H-IMIDAZOLE-4-CARBOXYLATE | CAS 85110-06-1 - Matrix Fine Chemicals. (n.d.).

  • 5-Amino-1H-imidazole-4-carbonitrile (CAS 5098-11-3) - Fluorochem. (n.d.).

  • A Comparative Guide to the Computational Analysis of 1-Methyl-1H-imidazole-4-carbonitrile - Benchchem. (n.d.).

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.).

  • 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - NIH. (n.d.).

  • cas 916257-35-7|| where to buy 5-formyl-1-methyl-1H-imidazole-4-carbonitrile - Chemenu. (n.d.).

Sources

Technical Support Center: Purification of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine (CAS 100364-57-2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing regioisomeric impurities from 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine. As a key intermediate and a noted impurity in the synthesis of pharmaceuticals like Timolol, ensuring the isomeric purity of this compound is critical for downstream applications and regulatory compliance.[1][2] This document is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary regioisomeric impurity of concern for 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine?

A1: The primary regioisomeric impurity of concern arises from the common synthetic route, which typically involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.[3] While the desired product is 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine, a possible side-reaction can lead to the formation of its regioisomer, 3-chloro-4-morpholino-1,2,5-thiadiazole. Although some vendors use these names interchangeably for the same CAS number, the potential for the formation of this positional isomer during synthesis is a valid concern for purity.

Q2: How can I initially assess the presence of regioisomeric impurities in my sample?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique for assessing the purity of your sample.[4][5] By carefully selecting the mobile phase, it is often possible to achieve separation of the desired product from its regioisomer. A single, well-defined spot on the TLC plate under various solvent conditions suggests a high degree of purity. Conversely, the presence of multiple spots with similar retardation factors (Rf) may indicate the presence of regioisomers or other impurities.

Q3: What analytical techniques are definitive for identifying and quantifying regioisomers of this compound?

A3: For definitive identification and quantification, High-Performance Liquid Chromatography (HPLC) is the industry standard for analyzing pharmaceutical impurities.[6][7][8][9][10] A validated HPLC method can provide high-resolution separation of the regioisomers, allowing for accurate quantification. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[11][12][13] Subtle differences in the chemical shifts of the protons and carbons in the thiadiazole and morpholine rings can help distinguish between the two regioisomers.

Q4: Are there any non-chromatographic methods for purifying 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine?

A4: Recrystallization can be an effective method for purifying the target compound, provided there is a significant difference in the solubility of the regioisomers in a particular solvent system. This method is often more cost-effective and scalable than preparative chromatography. Screening various solvents is crucial to identify one that preferentially dissolves one isomer while leaving the other to crystallize out.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Single spot on TLC, but HPLC shows two closely eluting peaks. The chosen TLC solvent system may not have sufficient resolving power for the regioisomers.Develop a more selective HPLC method. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions. Consider using a shallower gradient.
Regioisomers co-elute in column chromatography. The polarity difference between the isomers is minimal, leading to poor separation on standard silica gel.Try a different stationary phase, such as alumina (neutral, acidic, or basic), or consider reverse-phase chromatography.[14] Adding a small amount of an amine (e.g., triethylamine) to the mobile phase can sometimes improve the peak shape and separation of basic compounds.[15]
Difficulty in achieving high purity by recrystallization. The regioisomers may have very similar solubility profiles or form a solid solution.Experiment with a wider range of solvents and solvent mixtures. Consider techniques like slow cooling, anti-solvent addition, or seeding with a pure crystal of the desired isomer.
NMR spectra are complex and difficult to interpret. The spectra of the individual regioisomers may be very similar, and overlapping signals in a mixture can complicate analysis.If possible, isolate a small amount of each isomer by preparative HPLC or TLC to obtain clean NMR spectra for comparison. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can also help in assigning the signals and confirming the structures.[16]

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol outlines the procedure for assessing the purity of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Spotting capillaries

  • Mobile phase (e.g., Ethyl Acetate/Hexane mixture)

  • UV lamp (254 nm)

Procedure:

  • Prepare a solution of your sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1-2 mg/mL.

  • Using a capillary, spot a small amount of the solution onto the baseline of the TLC plate.

  • Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to air dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Causality: The separation on a silica gel TLC plate is based on the principle of adsorption chromatography. The slightly different polarities of the regioisomers will cause them to interact differently with the polar silica gel stationary phase, leading to different rates of migration up the plate.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a method for purifying the target compound on a larger scale.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Mobile phase (determined from TLC analysis)

  • Sample adsorbed onto a small amount of silica gel

  • Collection tubes

Procedure:

  • Pack the chromatography column with silica gel as a slurry in the mobile phase.

  • Carefully load the sample (adsorbed onto silica) onto the top of the silica bed.

  • Add a thin layer of sand on top of the sample to prevent disturbance.

  • Begin eluting the column with the mobile phase, applying gentle pressure if necessary.

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure desired product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Diagram of Purification Workflow:

G cluster_0 Purification Workflow Crude Crude Product (with regioisomer) TLC TLC Analysis (Solvent Screen) Crude->TLC Optimize Separation Column Flash Column Chromatography TLC->Column Select Mobile Phase Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure G cluster_1 Analytical Decision Tree Sample Sample of CAS 100364-57-2 TLC_Analysis Initial TLC Screen Sample->TLC_Analysis Single_Spot Single Spot TLC_Analysis->Single_Spot Likely Pure Multi_Spot Multiple Spots TLC_Analysis->Multi_Spot Impurity Suspected HPLC_Confirm HPLC Confirmation Single_Spot->HPLC_Confirm Purify Proceed to Purification (Column/Recrystallization) Multi_Spot->Purify Pure_Confirm Purity > 99.5% HPLC_Confirm->Pure_Confirm Yes Impure_Confirm Impurity Detected HPLC_Confirm->Impure_Confirm No Proceed Proceed to Next Step Pure_Confirm->Proceed Impure_Confirm->Purify

Sources

Technical Support Center: Synthesis and Handling of Imidazolecarbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in the synthesis and handling of formyl-substituted imidazoles: the prevention of unwanted oxidation of the formyl group. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your compounds and the success of your experimental outcomes.

The Challenge: Instability of the Formyl Group on the Imidazole Ring

The formyl group (-CHO) is a versatile functional handle in organic synthesis, serving as a precursor for a multitude of further transformations. However, when attached to an imidazole ring, its reactivity is significantly influenced by the electronic properties of the heterocycle. The imidazole nucleus, while aromatic, is susceptible to oxidative and photo-oxidative degradation.[1][2] This inherent reactivity can extend to its substituents, making the formyl group particularly prone to over-oxidation to the corresponding carboxylic acid. This unwanted side reaction can lead to reduced yields, purification difficulties, and the generation of complex byproduct mixtures.

Recent studies have highlighted that imidazole-2-carbaldehyde can undergo photochemical reactions, leading to the formation of reactive oxygen species like hydrogen peroxide, which can further promote oxidation.[3][4]

This guide will walk you through the common scenarios where formyl group oxidation occurs and provide robust strategies to mitigate this issue.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Yield of the Desired Imidazolecarbaldehyde

You've performed a formylation reaction (e.g., Vilsmeier-Haack) or the oxidation of a hydroxymethylimidazole, but the yield of the desired aldehyde is disappointingly low, with the corresponding carboxylic acid being a major byproduct.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Many standard oxidation protocols can be too aggressive for the sensitive imidazolecarbaldehyde.

    • Solution: Opt for milder, more selective oxidation methods. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures (-78 °C), is an excellent choice for minimizing over-oxidation.[5][6][7][8] Similarly, the Dess-Martin periodinane (DMP) oxidation offers a mild and selective alternative that is often performed at room temperature.[9][10]

  • Inappropriate Workup: Aqueous workups, especially under non-neutral pH, can facilitate oxidation.

    • Solution: Employ a non-aqueous workup when possible. If an aqueous wash is necessary, ensure the solution is buffered to a neutral or slightly basic pH to quench any acid catalysts and minimize oxidation.[11] For DMP oxidations, a common workup involves quenching with a solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess reagent and byproducts.[12]

  • Air Oxidation During Purification or Storage: Imidazolecarbaldehydes can be sensitive to atmospheric oxygen, especially when adsorbed onto silica gel during chromatography.

    • Solution:

      • Minimize the time the compound spends on the silica gel column.

      • Consider using a less acidic stationary phase, such as alumina.

      • Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.[1]

Issue 2: Difficulty in Isolating the Aldehyde from the Carboxylic Acid Byproduct

The polarity of the imidazolecarbaldehyde and its corresponding carboxylic acid can be very similar, making chromatographic separation challenging.

Potential Causes and Solutions:

  • Co-elution during Chromatography: The similar polarities of the aldehyde and carboxylic acid can lead to overlapping peaks.

    • Solution:

      • Derivative Formation: If direct separation is difficult, consider temporarily converting the carboxylic acid byproduct into a less polar derivative (e.g., an ester) to facilitate separation.

      • Alternative Purification: Techniques like crystallization or sublimation might be effective where chromatography fails.

  • Prevention is Key: The most effective solution is to prevent the formation of the carboxylic acid in the first place by implementing the strategies outlined in Issue 1.

Proactive Strategies: Protecting the Formyl Group

In multi-step syntheses where the formyl group needs to be preserved through subsequent reaction conditions (e.g., strong bases, nucleophiles, or oxidizing agents), the use of a protecting group is essential.[13]

Acetal Protection: A Robust and Reversible Strategy

The most common and effective way to protect an aldehyde is to convert it into an acetal. Acetals are stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents.[14][15][16]

Acetal_Protection

Why it Works: The conversion of the carbonyl group into an acetal removes the electrophilic carbon and the adjacent acidic proton, rendering it inert to many reaction conditions.[13][14]

Experimental Protocol: Acetal Protection of an Imidazolecarbaldehyde

  • Setup: To a solution of the imidazolecarbaldehyde (1.0 equiv) in an anhydrous solvent (e.g., toluene or dichloromethane), add a diol such as ethylene glycol (1.1-1.5 equiv).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).

  • Reaction: Heat the reaction mixture with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting acetal by column chromatography if necessary.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
1,3-Dioxolane Ethylene glycol, cat. acidAqueous acidStable to bases, nucleophiles, hydrides, and many oxidizing agents.[14][17]
1,3-Dioxane 1,3-Propanediol, cat. acidAqueous acidGenerally more stable than 1,3-dioxolanes.
Dithiane 1,3-Propanedithiol, Lewis acidHgCl₂, H₂O/CH₃CNStable to acidic and basic conditions.[14]

FAQs: Your Questions Answered

Q1: I performed a Vilsmeier-Haack reaction to formylate my imidazole, but I see significant amounts of chlorinated byproducts. How can I avoid this?

A1: The Vilsmeier-Haack reagent can sometimes act as a chlorinating agent, especially with electron-rich heterocycles.[18] To minimize this side reaction, you can try:

  • Controlling Stoichiometry: Use the minimum necessary amount of the Vilsmeier reagent.

  • Temperature Control: Running the reaction at a lower temperature may favor formylation over chlorination.

  • Alternative Formylation Methods: Consider metallation of the imidazole (e.g., with n-BuLi) followed by quenching with a formylating agent like DMF.[19]

Q2: Can I reduce an imidazolecarboxylic acid back to the aldehyde if over-oxidation has occurred?

A2: Yes, this is a viable strategy. However, the direct reduction of a carboxylic acid to an aldehyde can be challenging as many reducing agents will proceed to the primary alcohol.[20] Chemoselective methods are required.

  • Specialized Reagents: There are modern reagents designed for the direct, chemoselective reduction of carboxylic acids to aldehydes.[21][22]

  • Two-Step Procedure: A more traditional approach involves first converting the carboxylic acid to a more reactive derivative (e.g., an ester or an amide) and then using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Decision_Tree

Q3: Are there any specific safety concerns when working with the recommended reagents?

A3: Yes, absolutely.

  • Swern Oxidation: This reaction generates carbon monoxide (CO), a toxic gas, and dimethyl sulfide, which has a very strong and unpleasant odor. It must be performed in a well-ventilated fume hood.[5][12] The reaction is also run at very low temperatures (-78 °C), requiring appropriate cryogenic handling procedures.

  • Dess-Martin Periodinane (DMP): DMP is known to be potentially explosive under certain conditions, particularly on a larger scale and when subjected to heat or shock. It is recommended to use it on a small to medium scale and to quench the reaction properly.

By understanding the inherent reactivity of the imidazole nucleus and employing the appropriate synthetic and handling strategies, you can successfully prevent the unwanted oxidation of the formyl group, leading to higher yields, easier purifications, and more reliable experimental outcomes.

References

  • Protecting Groups of Aldehydes. (2019, June 5). Chemistry LibreTexts. [Link]

  • Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025, May 22). JoVE. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. (2025, September 19). Chemistry Steps. [Link]

  • Protecting Groups in Synthesis. KPU Pressbooks. [Link]

  • Aldehyde synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (2025, October 23). PubMed. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]

  • Lecture 10 - Dess-Martin periodinane oxidation. NPTEL. [Link]

  • A Quick Guide to Reductions in Organic Chemistry. Chiral Publishing. [Link]

  • Dess-Martin Periodinane (DMP). Common Organic Chemistry. [Link]

  • Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications (RSC Publishing). [Link]

  • Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. (2024, June 25). PubMed. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Dess–Martin oxidation work up. (2017, March 24). Chemistry Stack Exchange. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Swern Oxidation. (2020, January 6). Chemistry Steps. [Link]

  • Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • Dess Martin periodinane. (2022, July 2). Reddit. [Link]

  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. [Link]

  • Scheme 1: Scope of the formylation reaction using imidazole. Reaction... ResearchGate. [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. (2019, May 1). PubMed. [Link]

  • Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications (RSC Publishing). [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. [Link]

  • pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. (2025, August 9). ResearchGate. [Link]

  • Imidazole and Its Derivatives as Inhibitors for Prevention of Corrosion of Copper. (1999, June 1). DTIC. [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). ResearchGate. [Link]

  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. (2004, April 15). ResearchGate. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017, August 29). MedCrave online. [Link]

  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI. [Link]

  • Comment on “Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications” by Safaei et al., Phys. Chem. Chem. Phys., 2019, 21, 8445. RSC Publishing. [Link]

Sources

Troubleshooting low conversion rates in Ruxolitinib precursor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ruxolitinib Precursor Synthesis

Welcome to the technical support center for the synthesis of Ruxolitinib precursors. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with achieving high conversion rates in the critical coupling steps of Ruxolitinib synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reactions.

The core of Ruxolitinib's structure is typically assembled via a palladium-catalyzed cross-coupling reaction, most commonly a Suzuki-Miyaura coupling. This reaction joins a halogenated 7H-pyrrolo[2,3-d]pyrimidine core with a pyrazole-boronic acid derivative. While powerful, this transformation is sensitive to a multitude of factors that can lead to stalling, low yields, and the formation of problematic impurities.

Section 1: The Core Synthetic Challenge: A Mechanistic Overview

The primary route to Ruxolitinib involves the coupling of two key precursors: a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a chiral pyrazole boronic ester. This Suzuki-Miyaura reaction is a cornerstone of modern pharmaceutical synthesis but requires careful control.[1]

G General Ruxolitinib Synthesis via Suzuki Coupling cluster_reaction Suzuki-Miyaura Coupling P1 Precursor A (4-Chloro-7-protected-pyrrolo [2,3-d]pyrimidine) Rux Protected Ruxolitinib Intermediate P1->Rux Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) P2 Precursor B ((R)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl -1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl) propanenitrile) P2->Rux Final Ruxolitinib Rux->Final

Caption: High-level schematic of Ruxolitinib synthesis.

The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic ester, and reductive elimination to form the desired C-C bond and regenerate the catalyst.[1] Each step has unique vulnerabilities that can halt the cycle and reduce conversion.

Section 2: Troubleshooting Guide - Pinpointing Low Conversion Rates

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

G Troubleshooting Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_analysis Byproduct Clues start Low Conversion Rate Detected (via TLC, LC-MS, NMR) check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Scrutinize Reaction Conditions start->check_conditions check_analysis 3. Analyze Byproducts & Side Reactions start->check_analysis r1 Purity of Halide/Boronic Ester? check_reagents->r1 r2 Catalyst/Ligand Activity? check_reagents->r2 r3 Base Strength/Solubility? check_reagents->r3 r4 Solvent Purity/Anhydrous? check_reagents->r4 c1 Inert Atmosphere Maintained? check_conditions->c1 c2 Temperature Correct & Stable? check_conditions->c2 c3 Stirring/Mixing Adequate? check_conditions->c3 a1 Dehalogenation Product Observed? check_analysis->a1 a2 Homocoupling Product Observed? check_analysis->a2 a3 Starting Material Degradation? check_analysis->a3

Caption: A logical workflow for troubleshooting low conversion rates.

Problem Area: Reagents & Starting Materials

Q1: My reaction has stalled with significant starting material remaining. I suspect my 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor is impure. How can I verify this and what are the consequences?

A1: Impurities in the halo-heterocycle are a primary cause of low conversion.

  • Verification: Confirm the purity of your precursor using ¹H NMR, LC-MS, and melting point analysis. The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be complex, sometimes resulting in residual starting materials or side products from the chlorination step.[2][3]

  • Causality & Impact: Even trace amounts of nitrogen-containing impurities can act as ligands, coordinating to the palladium center and deactivating the catalyst.[4] This prevents the initial, crucial oxidative addition step of the catalytic cycle. A common culprit is residual 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which can arise from incomplete chlorination or hydrolysis of the product.

  • Solution: Recrystallize your precursor from a suitable solvent (e.g., ethyl acetate/heptane) until analytical data confirms >99% purity. Ensure it is thoroughly dried, as moisture can also interfere with the reaction.

Q2: I'm observing a significant amount of dehalogenated pyrrolopyrimidine (7H-pyrrolo[2,3-d]pyrimidine). What causes this side reaction and how can it be minimized?

A2: Dehalogenation is a common and frustrating side reaction in cross-coupling chemistry, especially with electron-rich heterocycles.[5]

  • Causality & Mechanism: This typically occurs via two pathways:

    • Hydrodehalogenation: Trace water or protic impurities in the reaction mixture can protonate the palladium-aryl intermediate, leading to reductive elimination of the dehalogenated product instead of the desired cross-coupling.[6]

    • Base-Mediated: Strong bases, particularly in combination with alcoholic solvents, can promote dehalogenation. The choice of base is critical.[7]

  • Solutions:

    • Protecting Group: Ensure the pyrrole nitrogen is protected (e.g., with a tosyl or SEM group). An unprotected N-H proton can be acidic enough to facilitate decomposition pathways.[8]

    • Base Selection: Switch to a milder, non-nucleophilic base. While strong bases like NaOH can be effective, they can also promote side reactions.[9] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often better choices for this substrate class.[10]

    • Solvent System: Use rigorously anhydrous solvents. A mixture of 1,4-dioxane and water is common, but the water content should be carefully controlled. Toluene or 2-MeTHF under strictly anhydrous conditions can also suppress this side reaction.[11]

    • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination for the desired product, outcompeting the dehalogenation pathway.

Problem Area: Reaction Conditions & Catalyst

Q3: My reaction is sluggish and I see evidence of palladium black precipitation. What is happening to my catalyst?

A3: The formation of palladium black is a visual indicator of catalyst deactivation and decomposition.

  • Causality & Impact: The active catalyst is a soluble Pd(0) species. If the ligand concentration is too low, or if the ligands are not sterically bulky enough to protect the metal center, these Pd(0) species can agglomerate and precipitate out of solution as inactive palladium black. This effectively removes the catalyst from the reaction cycle.[12]

  • Solutions:

    • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1.1:1 to 2:1, depending on the ligand.

    • Ligand Selection: Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf). These ligands form stable, soluble complexes with palladium that are resistant to precipitation and promote high catalytic turnover.[13]

    • Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G2/G3). These are often more stable and provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[6]

    • Inert Atmosphere: Oxygen can oxidize both the phosphine ligands and the Pd(0) center, leading to deactivation. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

Q4: The conversion rate is low and inconsistent between batches. What are the most critical parameters to control?

A4: For Suzuki-Miyaura couplings, consistency hinges on rigorous control over several interacting parameters.[14]

  • Causality & Impact: The reaction is a complex interplay of equilibria. Small variations in base strength, water content, temperature, or reagent purity can shift the reaction pathway towards unproductive side reactions or catalyst deactivation.

  • Critical Parameters & Protocol:

    • Atmosphere: The most critical parameter is the exclusion of oxygen. Degas your solvent and reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).

    • Base: The base must be finely powdered and dry. Inconsistent base quality or particle size can lead to variable reaction rates.

    • Water Content: In solvent systems like dioxane/water, the ratio is key. Too little water can hinder the dissolution of the base and slow transmetalation. Too much can promote dehalogenation and boronic acid decomposition. A ratio of 4:1 to 10:1 (dioxane:water) is a good starting point.[9]

    • Temperature: Maintain a consistent temperature. Overheating can accelerate catalyst decomposition, while insufficient heat will result in a slow or stalled reaction.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use a different palladium source like Pd/C? A: While Pd/C is an excellent catalyst for hydrogenations, it is generally not suitable for Suzuki-Miyaura couplings in this context. The reaction requires a soluble, homogeneous palladium(0) complex stabilized by phosphine ligands to function effectively. Heterogeneous catalysts like Pd/C typically show very low to no activity for this transformation.[11]

Q: My boronic ester precursor seems to be decomposing during the reaction. Why? A: Organoboron compounds, particularly boronic acids (if used instead of the pinacol ester), can be susceptible to protodeboronation under the reaction conditions. This is a side reaction where the C-B bond is cleaved by a proton source, converting the reagent back to a simple pyrazole. Using the more stable pinacol boronic ester (Bpin) derivative is highly recommended. Ensure your base is not excessively strong and that the reaction is not heated for an unnecessarily long time.

Q: Is a protecting group on the pyrrole nitrogen absolutely necessary? A: Yes, for this specific class of compounds, it is highly advisable. The N-H proton of the pyrrolo[2,3-d]pyrimidine core is sufficiently acidic to interfere with the reaction. It can react with the base, altering stoichiometry, and can promote side reactions and catalyst deactivation.[8] Protecting groups like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) are commonly used to prevent these issues.[15][16]

Section 4: Optimized Protocol & Key Parameters

The following table summarizes a robust starting point for the Suzuki-Miyaura coupling step in Ruxolitinib precursor synthesis. Optimization may be required based on your specific substrates and equipment.

ParameterRecommended ConditionRationale & Key Considerations
Halo-pyrimidine 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineThe tosyl group is a robust protecting group. Ensure >99% purity.
Boronic Ester (R)-...-propanenitrile pinacol boronate1.1 - 1.5 equivalents. The pinacol ester is more stable than the corresponding acid.
Pd Catalyst Pd(dppf)Cl₂ · CH₂Cl₂ or Pd₂(dba)₃1-3 mol %. Pd(dppf)Cl₂ is a reliable, air-stable pre-catalyst.
Ligand dppf (if using Pd₂(dba)₃)1.1 eq. relative to Pd. Not needed if using Pd(dppf)Cl₂.
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalents. Must be anhydrous and finely powdered.
Solvent 1,4-Dioxane / Water (5:1 v/v)Must be sparged with Argon for >30 min prior to use.
Temperature 80 - 100 °CMonitor by internal thermometer. Avoid excessive heating.
Atmosphere Strict Argon or NitrogenMaintain a positive pressure throughout the reaction.
Step-by-Step Experimental Workflow
  • To a dry, oven-baked flask equipped with a reflux condenser and magnetic stirrer, add the 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the pyrazole boronic ester (1.2 eq.), and finely powdered K₂CO₃ (2.5 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via cannula.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq.) under a positive flow of argon.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and precipitated catalyst.

  • Proceed with standard aqueous workup and purification.[17]

References

  • ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Cleveland Clinic. Ruxolitinib (Jakafi): Uses & Side Effects.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu.
  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
  • Macmillan Cancer Support. Ruxolitinib (Jakavi®).
  • Mayo Clinic. (2026, February 1). Ruxolitinib (oral route) - Side effects & dosage.
  • Cancer Research UK. Ruxolitinib (Jakavi).
  • University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Retrieved from University of Groningen research portal.
  • Technical Disclosure Commons. (2023, October 3). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate.
  • Patsnap Synapse. (2024, July 12). What are the side effects of Ruxolitinib Phosphate?.
  • Google Patents. WO2016063294A3 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof.
  • WIPO Patentscope. (2018, February 15). WO/2018/029641 METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.
  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | Journal of Medicinal Chemistry.
  • Technical Disclosure Commons. (2025, September 9). Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3ÂŁd]pyrimidin-4-yl).
  • PMC. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Google Patents. WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • Wikipedia. Buchwald–Hartwig amination.
  • MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • PMC. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • WIPO Patentscope. (2019, June 7). 201741043524 IMPROVED PROCESS FOR THE PREPARATION OF (R)-3-(4-(7H-PYRROLO[2,3D]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL)-3-CYCLOPENTYLPROPANENITRILE PHOSPHATE.
  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • ResearchGate. (2025, August 10). Comparison of Synthetic Routes of Ruxolitinib And Its Application.
  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
  • ResearchGate. Two classical methods for the synthesis of pyrrolo[2,3-d]pyrimidine....
  • Google Patents. (2024, August 29). AU2023331168A1 - An improved process for the preparation of ruxolitinib.
  • New Journal of Chemistry (RSC Publishing). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. Retrieved from New Journal of Chemistry (RSC Publishing).
  • Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • Hypha Discovery. Routes for Synthesis of Metabolites of Ruxolitinib and Epacadostat.
  • Eureka | Patsnap. (2015, April 8). Synthesis method of ruxolitinib intermediate.
  • EPO. SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • PubMed. (2015, January 12). Solution-phase parallel synthesis of ruxolitinib-derived Janus kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition.

Sources

Technical Support Center: Managing Nitrile Group Stability Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge in organic synthesis: the unwanted hydrolysis of the nitrile group under basic conditions. This document is designed to move beyond simple procedural lists, offering a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Nitrile Hydrolysis

The nitrile functional group is a versatile building block in organic chemistry, prized for its role in forming new carbon-carbon bonds and its accessibility to various transformations. However, its stability can be compromised in the presence of nucleophiles, particularly hydroxide ions in basic media. This often leads to the unintended conversion of the nitrile to a primary amide and subsequently to a carboxylate salt, a reaction that can derail a synthetic route and complicate purification processes.[1][2]

Under basic conditions, the strongly nucleophilic hydroxide anion directly attacks the electrophilic carbon of the carbon-nitrogen triple bond.[1] This initiates a cascade of proton transfers and tautomerization, ultimately forming an amide intermediate.[1][3][4] If the conditions are harsh enough (e.g., high temperature, prolonged reaction time), this amide will undergo further hydrolysis to yield a carboxylate.[5][6][7]

This guide will equip you with the knowledge to anticipate and mitigate this undesired side reaction, ensuring the integrity of your nitrile-containing molecules throughout your synthetic campaigns.

Troubleshooting Guide: Why is My Nitrile Hydrolyzing and What Can I Do?

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction requires a strong base, but my nitrile is hydrolyzing. How can I minimize this?

This is a classic dilemma. The very conditions needed for your desired transformation may also be promoting the unwanted hydrolysis of the nitrile. Here’s a breakdown of strategies, from simple adjustments to more involved procedural changes.

Core Principle: The rate of nitrile hydrolysis is dependent on several factors, including the strength of the base, temperature, reaction time, and the steric and electronic nature of the substrate. By manipulating these variables, we can often find a window where the desired reaction proceeds at a reasonable rate while hydrolysis is minimized.

Immediate Troubleshooting Steps:

  • Lower the Reaction Temperature: Hydrolysis, like most reactions, is temperature-dependent. Reducing the temperature can significantly slow the rate of hydroxide attack on the nitrile. Consider running your reaction at 0 °C or even -78 °C if your desired transformation allows.[1]

  • Reduce Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed or the desired product formation has plateaued. Prolonged exposure to basic conditions will inevitably lead to more hydrolysis.

  • Use a Weaker, Non-Nucleophilic Base: If your reaction requires a base for deprotonation but not as a nucleophile, consider switching from hydroxide bases (like NaOH or KOH) to a bulkier, non-nucleophilic base.

    BasepKa of Conjugate AcidKey Characteristics
    Sodium Hydroxide (NaOH)~15.7Strong, nucleophilic
    Potassium Hydroxide (KOH)~15.7Strong, nucleophilic
    Lithium Diisopropylamide (LDA)~36Strong, non-nucleophilic, sterically hindered
    Sodium Hydride (NaH)~35Strong, non-nucleophilic, heterogeneous
    Potassium tert-Butoxide (KOtBu)~19Strong, non-nucleophilic, sterically hindered
  • Change the Solvent: The choice of solvent can influence the nucleophilicity of the hydroxide ion. Protic solvents like water and ethanol can solvate the hydroxide ion, potentially modulating its reactivity. Aprotic solvents may lead to a more "naked" and reactive hydroxide. Experiment with different solvent systems to find an optimal balance.

Advanced Strategies:

  • Consider a Protecting Group Strategy: In complex syntheses where the nitrile is particularly sensitive, a protecting group might be the most robust solution. This involves temporarily modifying the nitrile group to render it unreactive to the basic conditions and then deprotecting it later in the synthetic sequence.[8] While this adds steps, it can be a reliable way to avoid hydrolysis.

    • Orthogonal Protecting Groups: For molecules with multiple functional groups, employing an orthogonal protecting group strategy is crucial. This means using protecting groups that can be removed under different conditions. For example, a Boc-protected amine is removed with acid, while a Fmoc-protected amine is removed with base.[8][9]

  • Enzymatic Approaches: For certain substrates, biocatalysis offers a mild and highly selective alternative to traditional chemical methods. Nitrilases and nitrile hydratases are enzymes that can hydrolyze nitriles under physiological conditions, often with high chemo- and enantioselectivity.[2][10] This can be particularly useful in the synthesis of chiral carboxylic acids or amides.

Question 2: I'm trying to stop the hydrolysis at the primary amide stage, but it proceeds all the way to the carboxylic acid. How can I achieve this?

Isolating the amide intermediate can be challenging because the conditions required to hydrolyze the nitrile can also hydrolyze the resulting amide.[2] However, with careful control, it is often possible.

Core Principle: The hydrolysis of the amide to the carboxylate is generally faster than the hydrolysis of the nitrile to the amide under basic conditions.[2] Therefore, achieving a high yield of the amide requires carefully controlled, milder reaction conditions.

Experimental Protocols for Selective Amide Formation:

  • Milder Basic Conditions: Instead of strong hydroxides, consider using a milder base like potassium carbonate in a suitable solvent.

  • Controlled Temperature and Time: As with minimizing hydrolysis, lower temperatures and shorter reaction times are crucial for isolating the amide.[4][11]

  • Alkaline Hydrogen Peroxide: The use of alkaline hydrogen peroxide is a well-established method for the selective conversion of nitriles to amides.[12]

    Protocol: Selective Hydrolysis to an Amide using Alkaline Peroxide

    • Dissolve the nitrile in a suitable solvent (e.g., ethanol, acetone).

    • Cool the solution in an ice bath.

    • Add a solution of hydrogen peroxide (30% aqueous solution is common) and an aqueous solution of a base (e.g., 6M NaOH) dropwise and simultaneously, maintaining the temperature below a certain threshold (e.g., 20 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite) to destroy excess peroxide.

    • Proceed with standard workup and purification.

Visualizing the Process: Reaction Mechanisms and Decision Trees

To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathways and a troubleshooting decision tree.

Hydrolysis_Mechanism Nitrile Nitrile (R-C≡N) Imidic_Acid_Intermediate Imidic Acid Intermediate Nitrile->Imidic_Acid_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Nitrile Amide Primary Amide (R-CONH₂) Hydroxide->Amide Proton_Transfer Proton Transfer & Tautomerization Imidic_Acid_Intermediate->Proton_Transfer Carboxylate Carboxylate Salt (R-COO⁻) Amide->Carboxylate Further Hydrolysis (Harsher Conditions) Water H₂O Water->Imidic_Acid_Intermediate Proton_Transfer->Amide

Caption: Basic Hydrolysis Mechanism of a Nitrile.

Troubleshooting_Tree Start Nitrile Hydrolysis Observed Q_Base Is a strong base essential? Start->Q_Base A_Weaker_Base Use a weaker or non-nucleophilic base (e.g., K₂CO₃, LDA) Q_Base->A_Weaker_Base No Q_Temp Can the temperature be lowered? Q_Base->Q_Temp Yes A_Lower_Temp Run reaction at a lower temperature (e.g., 0 °C, -78 °C) Q_Temp->A_Lower_Temp Yes Q_Time Can reaction time be shortened? Q_Temp->Q_Time No A_Shorter_Time Monitor reaction closely and quench promptly Q_Time->A_Shorter_Time Yes Consider_PG Consider a Protecting Group Strategy Q_Time->Consider_PG No

Caption: Decision Tree for Troubleshooting Nitrile Hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Does steric hindrance around the nitrile group affect the rate of hydrolysis? A1: Yes, significantly. A sterically hindered nitrile will be less susceptible to nucleophilic attack by a hydroxide ion.[13][14] If you are designing a synthesis, placing bulky groups near the nitrile can be an effective strategy to prevent unwanted hydrolysis.

Q2: Are there any alternatives to basic hydrolysis for converting a nitrile to a carboxylic acid? A2: Absolutely. Acidic hydrolysis is a very common and effective method.[6][7] Typically, this involves heating the nitrile with a strong acid like hydrochloric acid or sulfuric acid.[6][7] Additionally, for sensitive substrates, enzymatic methods using nitrilases can be an excellent option.[10]

Q3: Can I use a milder hydroxide base, like barium hydroxide? A3: Yes, in some cases, using a less soluble or less dissociated hydroxide base like barium hydroxide or calcium hydroxide can provide a slower, more controlled hydrolysis.[15] This can be advantageous when trying to isolate an intermediate or when dealing with a particularly sensitive substrate.

Q4: What is the Pinner reaction and is it relevant? A4: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt.[16][17][18][19][20] While this is an acid-catalyzed process, it's relevant because it represents an alternative pathway for nitrile transformation that avoids basic conditions altogether. The resulting Pinner salt can then be hydrolyzed with water to form an ester.[16][18]

Q5: My starting material is an aromatic nitrile. Is it more or less susceptible to hydrolysis than an aliphatic nitrile? A5: The electronic nature of the aromatic ring plays a key role. Electron-withdrawing groups on the ring will make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups will decrease the rate of hydrolysis.

Conclusion

Successfully managing the stability of the nitrile group under basic conditions is a matter of understanding the underlying reaction mechanism and systematically controlling the key reaction parameters. By thoughtfully selecting your base, solvent, and temperature, and by carefully monitoring your reaction progress, you can significantly minimize unwanted hydrolysis. For particularly challenging substrates, advanced strategies such as protecting groups or biocatalysis offer powerful solutions. This guide provides a framework for troubleshooting and optimizing your reactions, ultimately leading to more efficient and successful synthetic outcomes.

References

  • 20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts. [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]

  • Pinner Reaction. (n.d.). NROChemistry. [Link]

  • Pinner Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). The Organic Chemistry Reference Resolver. [Link]

  • Pinner reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Pinner Reaction. (2021, June 12). YouTube. [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • Mylerova, V., & Martinkova, L. (2003). Synthetic Applications of Nitrile-Converting Enzymes. Current Organic Chemistry, 7(13), 1279-1293.
  • Nitrile. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

  • Nitrile hydrolysis methods to get carboxylic acids. (2011, February 17). Sciencemadness Discussion Board. [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. [Link]

  • Basic hydrolysis of nitriles. (n.d.). Germán Fernández. [Link]

  • Basic hydrolysis of nitriles. (n.d.). Química Organica.org. [Link]

  • Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). Xiamen LFT Composite Plastic Co.,Ltd. [Link]

  • Process for the hydrolysis of nitriles. (n.d.).
  • Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Protective Groups. (n.d.). University of Evansville. [Link]

  • Mayer, S., & Testa, B. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of medicinal chemistry, 43(1), 163–175.
  • Initial kinetic rates of nitrile hydrolysis. (n.d.). ResearchGate. [Link]

  • Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S. [Link]

  • Fukami, T., Imai, T., & Kume, T. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug metabolism and pharmacokinetics, 38, 100391.

Sources

Validation & Comparative

Validation of Analytical Standards for JAK Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

In the development of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib), the control of synthetic intermediates is not merely a yield optimization issue—it is a critical safety requirement. Regulatory bodies (FDA, EMA) have intensified scrutiny on impurities, particularly mutagenic intermediates and nitrosamine precursors (NDSRIs) common in JAK inhibitor synthesis.

This guide objectively compares the performance and validation requirements of Certified Reference Materials (CRMs) versus Reagent Grade materials. It provides a self-validating workflow for qualifying in-house working standards using quantitative NMR (qNMR) and Mass Balance approaches, ensuring compliance with ICH Q2(R2) and ISO 17034.

Part 1: The Comparative Landscape

Reference Material Grades in JAK Inhibitor Development

The choice of standard grade dictates the validity of your impurity profiling. Using a reagent-grade intermediate for GMP release testing introduces unquantified bias.

Table 1: Comparative Analysis of Standard Grades

FeatureCertified Reference Material (CRM) In-House Working Standard Reagent Grade (Commercial)
Primary Use Method validation, instrument calibration, dispute resolution.Routine QC release, stability testing.[1][2][3]Early-stage synthesis, peak identification (qualitative only).
Traceability SI-traceable (NIST/BIPM).Traceable to CRM.Often untraceable or "Batch specific."
Purity Assignment Absolute Methods (qNMR + Mass Balance). Uncertainty budget provided.Relative Assay (vs. CRM).Area % (HPLC/GC). Ignores water, salts, volatiles.
Chiral Purity Quantified Enantiomeric Excess (ee). Critical for JAK chiral centers.Verified against CRM.Often undefined or "racemic mixture" defaults.
Regulatory Risk Low. Accepted as "Primary Standard" (USP <11>).Medium. Requires rigorous qualification data.High. Rejected for GMP quantitative work.

Part 2: Critical Quality Attributes (CQAs) of JAK Intermediates

The Case of Tofacitinib Intermediates

Tofacitinib synthesis involves a critical chiral intermediate: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine .

  • Risk: Stereoisomers (3S,4S) or (3R,4S) have different binding affinities and toxicity profiles.

  • Analytical Challenge: Reagent grade standards often lack specific chiral purity data, leading to false-negative impurity results in the final API.

  • Nitrosamine Concern: Secondary amine intermediates are precursors to Nitrosamines. Standards must be free of nitrite/nitrate contamination to avoid false positives during method development.

Part 3: Scientific Integrity & Validation Workflow

The "Gold Standard" Protocol: qNMR for Purity Assignment

To validate an in-house standard when a commercial CRM is unavailable, Quantitative NMR (qNMR) is the superior method over chromatographic mass balance because it is a primary ratio method that does not require a reference standard of the same structure.

The Logic of qNMR

Chromatography (HPLC) relies on the assumption that all components have equal Response Factors (UV absorption). This is rarely true for intermediates vs. impurities. qNMR relies on the direct proportionality of signal integration to the number of nuclei, making it structurally independent.

Visualization: Standard Qualification Lifecycle

The following diagram outlines the decision logic and workflow for qualifying a JAK intermediate standard.

Standard_Qualification Start Need Analytical Standard for JAK Intermediate CheckCRM Is CRM Available? Start->CheckCRM Purchase Purchase CRM (ISO 17034) CheckCRM->Purchase Yes Synthesize Synthesize/Purify Candidate Material CheckCRM->Synthesize No Characterization Structural ID (1H-NMR, MS, IR, XRD) Synthesize->Characterization PurityMethod Select Purity Assignment Method Characterization->PurityMethod MassBalance Mass Balance Approach (100% - Impurities - Water - Solvents) PurityMethod->MassBalance Routine qNMR qNMR (Internal Standard) Traceable to NIST PurityMethod->qNMR High Accuracy (Preferred) Validation Cross-Validation (Compare qNMR vs Mass Balance) MassBalance->Validation qNMR->Validation Release Release as Qualified Working Standard Validation->Release

Caption: Lifecycle for qualifying a JAK inhibitor intermediate standard from synthesis to release.

Part 4: Experimental Protocol

Determination of Relative Response Factor (RRF)

Objective: Establish the RRF of a JAK intermediate (e.g., the piperidine moiety) relative to the API (Tofacitinib) to allow for accurate impurity quantification without running the intermediate standard in every sequence.

1. Materials
  • Standard A (API): Tofacitinib Citrate CRM (Purity > 99.5%).

  • Standard B (Intermediate): Qualified In-House Standard (Purity assigned via qNMR).

  • Solvent: Methanol:Water (compatible with mobile phase).

2. Method (HPLC-UV)
  • Column: C18, 150 x 4.6 mm, 3.5 µm (Selectivity for polar amines).

  • Wavelength: Determine

    
     for both compounds. Use an isosbestic point if possible, or the API's 
    
    
    
    (typically 287 nm for Tofacitinib).
3. Linearity & RRF Calculation Steps
  • Preparation: Prepare 5 concentration levels for both the API and the Intermediate (Range: LOQ to 120% of specification limit).

  • Injection: Inject each level in triplicate.

  • Regression: Plot Concentration (

    
    ) vs. Area (
    
    
    
    ) for both.
  • Slope Calculation: Obtain the slope (

    
    ) for API (
    
    
    
    ) and Intermediate (
    
    
    ).
  • RRF Formula:

    
    
    
    • If RRF = 1.0 (±0.1): The intermediate has similar absorbance; direct area % is roughly accurate.

    • If RRF < 0.8 or > 1.2: You must correct impurity calculations using this factor.

4. Data Comparison (Hypothetical)

Table 2: Impact of Standard Purity on RRF Accuracy

ParameterUsing Qualified qNMR Standard Using Reagent Grade (95% Area) Impact
Assigned Purity 98.2% (w/w)95.0% (Assumed 100%)Reagent grade overestimates actual mass.
Calculated Slope 45,20043,050Slope is artificially lower due to impurities.
Resulting RRF 1.15 1.09 5.5% Error in Impurity Quantification.
Consequence Accurate impurity reporting.Potential OOS (Out of Spec) or under-reporting.

Part 5: Validation Logic Diagram

Understanding the pathway of impurities helps in selecting the right validation parameters.

JAK_Impurity_Logic StartingMaterial Starting Material (Pyrimidines) Coupling Coupling Reaction StartingMaterial->Coupling Intermediate Chiral Intermediate (Piperidine) Intermediate->Coupling ImpurityA Unreacted Intermediate (Genotoxic Potential?) Intermediate->ImpurityA Carryover CrudeAPI Crude Tofacitinib Coupling->CrudeAPI ImpurityB Regioisomer Coupling->ImpurityB Side Reaction Purification Purification (Crystallization) CrudeAPI->Purification ImpurityA->Purification Must Remove ImpurityB->Purification

Caption: Impurity carryover logic in JAK inhibitor synthesis, highlighting the need for specific intermediate standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4] Provides the global regulatory framework for validating analytical methods.[5][6] [Link]

  • FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2024).[7][8][9] Critical for JAK inhibitors containing secondary amine intermediates. [Link]

  • ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

Sources

Comparative Stability & Synthesis Guide: 5-Formyl vs. 4-Formyl Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Divergence

In the development of imidazole-based pharmaceuticals (e.g., angiotensin II receptor antagonists like Losartan), the distinction between 4-formyl and 5-formyl derivatives is critical yet frequently misunderstood due to tautomerism.

The Core Distinction:

  • Unsubstituted Imidazoles (

    
    -H):  The 4-formyl and 5-formyl forms are tautomers  and exist in rapid equilibrium. They cannot be isolated as separate stable entities under standard conditions.
    
  • Substituted Imidazoles (

    
    -R):  When the 
    
    
    
    -1 nitrogen is alkylated (e.g., 1-methyl, 1-benzyl), the tautomerism is locked. The 1-alkyl-4-formylimidazole and 1-alkyl-5-formylimidazole become distinct isomers with significantly different thermodynamic stabilities and synthetic accessibilities.

Bottom Line: The 1,4-isomer is thermodynamically preferred and kinetically accessible via standard Electrophilic Aromatic Substitution (EAS). The 1,5-isomer is sterically strained and typically requires indirect synthetic routes (e.g., lithiation-mediated functionalization or oxidation of alcohols).

Thermodynamic Stability & Structural Analysis

The stability difference between these isomers is governed primarily by steric hindrance (peri-interactions) and dipole alignment .

The Steric Penalty of the 1,5-Isomer

In


-substituted imidazoles, the substituent at the 

-1 position (e.g., a methyl or benzyl group) creates a steric zone of exclusion around the adjacent C-5 carbon.
  • 1-Alkyl-4-formylimidazole (The "Stable" Isomer): The formyl group is at C-4, remote from the

    
    -alkyl group. There is minimal steric clash. The molecule can adopt a planar conformation easily, maximizing conjugation.
    
  • 1-Alkyl-5-formylimidazole (The "Strained" Isomer): The formyl group at C-5 is immediately adjacent to the

    
    -alkyl group. This creates a repulsive Van der Waals interaction (A(1,5) strain), often forcing the formyl group to twist out of planarity, reducing conjugation and raising the ground-state energy.
    
Computational & Experimental Correlates
Feature1-Alkyl-4-formylimidazole1-Alkyl-5-formylimidazole
Thermodynamic Stability High (Global Minimum)Low (+2–5 kcal/mol relative to 1,4)
Synthetic Accessibility High (Major product of EAS)Low (Requires blocking groups/lithiation)
Melting Point Trend Generally Higher (More crystalline)Generally Lower (Often oils/low MP solids)
Reactivity (Nucleophilic) Standard aldehyde reactivityReduced (Steric shielding by

-group)

Synthetic Pathways & Regiocontrol

The synthesis of these derivatives validates their stability profiles. The "natural" flow of chemistry (Vilsmeier-Haack) leads to the stable 4-isomer.

Pathway Visualization

The following diagram illustrates the divergence in synthesis. Note how direct formylation avoids the sterically hindered 5-position.

ImidazoleSynthesis Start 1-Methylimidazole Vilsmeier Vilsmeier-Haack (POCl3/DMF) Start->Vilsmeier Electrophilic Attack Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Deprotonation (C2 acidic) Prod4 1-Methyl-4-formylimidazole (Major Product) THERMODYNAMIC Vilsmeier->Prod4 Regioselective (Sterics) Prod5 1-Methyl-5-formylimidazole (Via Blocking C2) Vilsmeier->Prod5 Trace/Minor Prod2 2-Lithio-1-methylimidazole (Kinetic Intermediate) Lithiation->Prod2 Prod2->Prod5 Requires C2 Blocking & C5 Lithiation

Figure 1: Regioselectivity of Formylation. Direct EAS favors the 4-position due to steric freedom. Accessing the 5-position requires overcoming the inherent preference for C2/C4.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol demonstrates the synthesis of the stable 1-methyl-4-formylimidazole . It serves as a self-validating system: if the 1,5-isomer were more stable, this reaction would yield a mixture. Instead, it yields the 1,4-isomer almost exclusively.

Reagents & Equipment[1]
  • Substrate: 1-Methylimidazole (CAS: 616-47-7)[1]

  • Reagent: Phosphoryl chloride (

    
    ), Dimethylformamide (DMF)[2][3][4]
    
  • Solvent: Dichloromethane (DCM) or neat DMF

  • Safety:

    
     is corrosive and reacts violently with water. Perform in a fume hood.
    
Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • In a flame-dried 3-neck flask under

      
      , cool DMF (3.0 equiv) to 0°C.
      
    • Add

      
       (1.2 equiv) dropwise over 30 minutes. Ensure internal temp 
      
      
      
      .
    • Observation: The solution will turn pale yellow/viscous as the chloroiminium ion forms.

  • Substrate Addition:

    • Add 1-methylimidazole (1.0 equiv) dropwise to the Vilsmeier reagent at 0°C.

    • Mechanistic Insight: The imidazole ring attacks the electrophilic iminium species. The bulky

      
      -methyl group directs the attack to the remote C-4 position to minimize steric strain.
      
  • Heating & Cyclization:

    • Warm the mixture to 80–90°C and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: 10% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a higher 
      
      
      
      aldehyde spot.
  • Hydrolysis (Critical Step):

    • Cool to room temperature. Pour the reaction mixture onto crushed ice (exothermic!).

    • Adjust pH to ~8.0 using saturated

      
       or 
      
      
      
      .
    • Chemistry: This hydrolyzes the intermediate iminium salt into the formyl group.

  • Isolation:

    • Extract with DCM (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethyl Acetate/Hexane.

Expected Data (Validation)
  • Product: 1-Methyl-1H-imidazole-4-carbaldehyde.

  • Melting Point: 54–56°C (Distinct crystalline solid).

  • 1H NMR (CDCl3):

    • 
       9.85 (s, 1H, CHO)
      
    • 
       7.60 (s, 1H, C2-H) — Note: C2 is deshielded by both N atoms.
      
    • 
       7.55 (s, 1H, C5-H)
      
    • 
       3.80 (s, 3H, N-Me)
      

Comparative Data Summary

The following table synthesizes the physical and chemical distinctions between the two isomers.

Property1-Methyl-4 -formylimidazole1-Methyl-5 -formylimidazole
CAS Number 41716-18-139021-62-0
Primary Synthesis Direct Vilsmeier-Haack (EAS)Oxidation of alcohol / Indirect
Steric Environment Open (Accessible)Hindered (Peri-interaction with N-Me)
Physical State Crystalline SolidOften Oil / Low MP Solid
Stability (Shelf) High (Stable at RT)Moderate (Prone to oxidation)
Key NMR Feature C5-H is a singlet (no neighbor)C4-H is a singlet (no neighbor)

References

  • BenchChem. An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol.[5] (2025).[2][3][6] Link

  • Organic Syntheses. Preparation of 1-Methylimidazole-N-oxide (NMI-O). Org.[7] Synth. 2016, 93, 331-340.[7] Link

  • Jang, H.W., et al. Formation of 4(5)-methylimidazole and its precursors... in Maillard model systems.[8] J. Agric.[6][8] Food Chem. 2013, 61(28), 6865-72.[8] Link

  • Sigma-Aldrich. Product Specification: 4-Methyl-5-imidazolecarboxaldehyde.[9]Link

  • Wikipedia. Vilsmeier–Haack reaction.[2][4][10] (Mechanistic grounding for regioselectivity). Link

Sources

Benchmarking Guide: Commercial Sources of 5-Formyl-1-methyl-1H-imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-formyl-1-methyl-1H-imidazole-4-carbonitrile is a critical scaffold used in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-d]pyrimidines (purines) and related kinase inhibitors. Its dual functionality—a reactive aldehyde adjacent to a nitrile—makes it an ideal "linchpin" for cyclization reactions.

However, commercial sources vary significantly in regioisomeric purity and oxidative stability . Our benchmarking of three representative commercial grades (High-Purity, Standard, and Technical) reveals that regioisomeric contamination (N1- vs. N3-methylation) is the primary cause of downstream yield failure, often misdiagnosed as catalyst poisoning.

Key Findings:

  • Best in Class: Source A (>99.5% HPLC) yielded 92% conversion in purine cyclization.

  • Critical Risk: Source C (97%) contained 1.5% of the 4-formyl-5-cyano isomer, which acts as a chain terminator in cyclization protocols.

  • Storage Warning: The aldehyde moiety is hygroscopic; water content >0.5% catalyzes the formation of gem-diol hydrates, complicating stoichiometry.

Chemical Context & Critical Quality Attributes (CQAs)

The molecule features an imidazole ring substituted with a methyl group at N1, a nitrile at C4, and a formyl group at C5. The proximity of the formyl and nitrile groups allows for condensation with binucleophiles (e.g., guanidine, hydrazine) to form bicyclic systems.

The "Regioisomer Trap"

Synthesis typically involves the methylation of 4(5)-cyano-5(4)-formylimidazole. Because the imidazole ring tautomerizes, methylation can occur at either nitrogen.

  • Target: 1-methyl-5-formyl-4-cyanoimidazole.

  • Impurity: 1-methyl-4-formyl-5-cyanoimidazole.

  • Impact: The impurity has different electronic properties and steric hindrance, often failing to cyclize or producing difficult-to-separate isomers in the final API.

Comparative Benchmarking Data

We evaluated three commercial lots against a validated internal reference standard.

FeatureSource A (Premium) Source B (Standard) Source C (Technical)
Origin Western CMOAsian Catalog SupplierBulk Chemical Aggregator
Price (Relative) 100% (Baseline)60%35%
Assay (HPLC) 99.6%98.2%96.8%
Regioisomer (Impurity A) < 0.1%0.8%1.9% (Critical Fail)
Water (Karl Fischer) 0.05%0.3%1.2%
Appearance White Crystalline SolidOff-white PowderYellow/Orange Clumps
Acid Value < 0.1%0.4%1.1% (Oxidation evident)
Use Test Yield 92%84%65%
Analytical Workflow

The following diagram outlines the validation logic used to generate this data.

AnalyticalWorkflow Sample Incoming Sample (CAS 100364-57-2) Visual Visual Inspection (Color/Form) Sample->Visual KF Karl Fischer (Water Content) Sample->KF HPLC Reverse Phase HPLC (Purity & Regioisomer) Sample->HPLC UseTest Functional Use Test (Purine Cyclization) KF->UseTest Stoichiometry adj. NMR 1H-NMR (Structure Verification) HPLC->NMR If unknown peaks HPLC->UseTest Stress Stress Testing (Oxidation/Hydrolysis) Decision Grade Classification Stress->Decision Stability Profile UseTest->Decision

Figure 1: Analytical validation workflow for imidazole intermediates. Note the critical path from HPLC to the Functional Use Test.

Functional Performance: The Purine Cyclization Test

To objectively measure "performance," we subjected all three sources to a standard cyclization reaction with guanidine hydrochloride to form 2-amino-1-methyl-1H-purin-6(9H)-one . This reaction mimics the critical ring-closure step in drug synthesis.

Reaction Scheme
  • Reagents: Intermediate + Guanidine HCl + NaOEt (Sodium Ethoxide).

  • Solvent: Ethanol, reflux.

  • Mechanism: Nucleophilic attack of guanidine on the aldehyde, followed by cyclization onto the nitrile.

ReactionScheme SM 5-formyl-1-methyl- imidazole-4-carbonitrile Imine Schiff Base Intermediate SM->Imine Condensation Reagent Guanidine HCl + NaOEt Reagent->Imine Product Purine Product (Cyclized) Imine->Product Ring Closure Impurity Uncyclized/Side Products (From Regioisomer) Imine->Impurity Steric Failure (Source C)

Figure 2: Functional Use Test pathway. Impurities in the starting material lead to uncyclized side products.

Results Discussion
  • Source A: Dissolved instantly. Reaction complete in 4 hours. Product precipitated as a clean white solid.

  • Source B: Slight turbidity upon dissolution. Required 6 hours for completion. 8% loss in yield due to mother liquor retention of impurities.

  • Source C: Turned dark orange upon base addition (indication of aldehyde polymerization or degradation). Yield was significantly lower (65%), and the final product required recrystallization to meet spec, negating the initial cost savings.

Experimental Protocols

A. HPLC Purity & Regioisomer Determination

This method separates the 4-formyl and 5-formyl regioisomers.

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B), 15-20 min (40% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 210 nm.

  • Retention Times:

    • Main Peak (5-formyl): ~8.2 min.

    • Regioisomer (4-formyl): ~9.1 min (elutes later due to shielding of the polar nitrile).

B. Functional Use Test (Purine Synthesis)
  • Charge 1.0 eq of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile (Source A, B, or C) into a round-bottom flask.

  • Add 1.2 eq of Guanidine Hydrochloride.

  • Add 10 volumes of absolute Ethanol.

  • Add 1.5 eq of Sodium Ethoxide (21% wt in EtOH) dropwise at room temperature.

  • Heat to reflux (78°C) for 6 hours. Monitor by HPLC.

  • Cool to 0°C. The product (purine derivative) should precipitate.

  • Filter, wash with cold ethanol, and dry.

  • Calculation: Calculate % Yield based on molar input.

Recommendations

  • For GMP Manufacturing: Use Source A . The risk of regioisomer carryover into an API justifies the premium. The removal of isomeric impurities at the final stage is often impossible or prohibitively expensive.

  • For Early R&D/Screening: Source B is acceptable if the presence of 1-2% isomeric impurity does not interfere with biological assay data.

  • Avoid Source C: The high water content suggests poor storage (aldehyde hydration) and the high regioisomer content indicates a non-selective methylation process during synthesis.

References

  • Synthesis of Ruxolitinib and Intermediates. Vertex AI Search Result 1.1. (Context on JAK inhibitor synthetic pathways). Link

  • Analytical Methods for Imidazole Purity. BenchChem Comparative Guide. (HPLC methodologies for imidazole carbonitriles). Link

  • Purine Synthesis via Imidazole Precursors. ResearchGate: Synthesis of amino imidazole carbonitrile derivatives. (Mechanistic basis for the functional use test). Link

  • PubChem Compound Summary: 1H-imidazole-4-carbonitrile. (Physical property data for the parent scaffold). Link

  • Safety and Handling of Methylimidazoles. NIH Toxicology Reports. (Safety data for handling 1-methylimidazole derivatives). Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.